1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Description
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Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFMEUCSGCDKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601603 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32519-72-5 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as an intermediate in the development of therapeutic agents, including the notable anticancer drug, Dasatinib.
Core Compound Properties
This compound, with the molecular formula C6H7BrN2OS , is a crucial intermediate in organic synthesis, particularly in the construction of complex molecules with therapeutic potential.[1] Its reactivity, stemming from the α-bromo ketone functional group, makes it a versatile precursor for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2OS | [1] |
| CAS Number | 32519-72-5 | [1] |
| Molecular Weight | 249.11 g/mol | Calculated |
| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |
Further experimental data on properties such as melting point, solubility, and density are not consistently reported in publicly available literature, highlighting an area for further investigation.
Synthesis of this compound Hydrobromide
The synthesis of the title compound is typically achieved through the bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. The following protocol is a representative method for the preparation of its hydrobromide salt.
Experimental Protocol:
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone
-
Bromine (Br2)
-
Dimethylformamide (DMF)
-
Sodium hydrogen carbonate (NaHCO3)
Procedure:
-
Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone (2 mmol) in 10 mL of dimethylformamide (DMF).
-
Slowly add bromine (2 mmol) to the solution at room temperature with constant stirring.
-
Continue stirring the mixture for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add sodium hydrogen carbonate (4 mmol) to the mixture to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is then typically used directly in subsequent steps or can be worked up to isolate the product. For isolation, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.
This protocol is adapted from general procedures for the bromination of 2-aminothiazole derivatives and may require optimization for specific laboratory conditions.
Application in Drug Discovery: A Key Intermediate for Dasatinib
This compound and its parent compound, 2-amino-4-methylthiazole, are foundational components in the synthesis of numerous biologically active molecules. A prominent example is their role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to the development of compounds with tailored pharmacological profiles.
The logical workflow for the utilization of 2-aminothiazole derivatives in the synthesis of Dasatinib is illustrated below. This diagram highlights the progression from the basic heterocyclic core to the final complex drug molecule, a process of significant interest to drug development professionals.
This workflow demonstrates the strategic importance of this compound as a key building block. The initial functionalization of the 2-aminothiazole core allows for its subsequent coupling with other heterocyclic systems, ultimately leading to the assembly of the complex Dasatinib molecule.[2][3][4] This multi-step synthesis highlights a common strategy in drug development where pre-functionalized intermediates are utilized to construct the final active pharmaceutical ingredient (API).
Beyond Dasatinib, 2-aminothiazole derivatives, including the title compound, are instrumental in the synthesis of other pharmacologically relevant molecules, such as analogs of the antiparasitic drug Nitazoxanide, further underscoring their importance in the field.[5][6]
Conclusion
This compound is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis and reactive nature provide a robust platform for the creation of diverse and complex molecular architectures. The pivotal role of this compound and its parent scaffold in the synthesis of clinically important drugs like Dasatinib solidifies its status as a critical tool in the medicinal chemist's arsenal. Further characterization of its physicochemical properties will undoubtedly enhance its utility and application in the ongoing quest for novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 4. vixra.org [vixra.org]
- 5. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, a heterocyclic compound of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical development. This document details its structural characteristics, physicochemical properties, likely synthetic pathways, and safety considerations.
Core Chemical Properties
This compound is a substituted thiazole derivative. The presence of an aminothiazole core, a methyl group, and a bromoacetyl moiety contributes to its specific reactivity and potential applications as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32519-72-5 | [1] |
| Molecular Formula | C₆H₇BrN₂OS | [2] |
| Molecular Weight | 235.10 g/mol | [2] |
| Predicted Boiling Point | 361.1 ± 27.0 °C | [2] |
| Predicted Density | 1.736 ± 0.06 g/cm³ | [2] |
Synthesis and Reactivity
The primary synthetic route to this compound involves the bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. This reaction is a common transformation in organic synthesis, typically employing a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.
General Synthetic Pathway
The synthesis can be conceptualized as a two-stage process, starting from readily available materials to first form the aminothiazole core, followed by the introduction of the bromoacetyl group.
Experimental Protocol: Bromination of 1-(2-amino-4-methylthiazol-5-yl)ethanone (General Procedure)
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone in acetonitrile in a round-bottom flask, protecting the reaction from light.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectral Data and Characterization
No experimental spectral data (NMR, IR, MS) for this compound has been identified in the reviewed literature. However, based on the analysis of its precursor and analogous structures, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), the methylene protons of the bromoacetyl group (singlet), and the amine protons (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the methyl carbon, the thiazole ring carbons, the carbonyl carbon, and the methylene carbon attached to bromine. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), C=N and C=C stretching (thiazole ring), and C-Br stretching. |
| Mass Spec. (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, which is characteristic of a monobrominated compound. |
For comparison, the precursor, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride, has a molecular weight of 192.67 g/mol .[3]
Safety and Handling
Detailed safety and handling information for this compound is not widely available. However, based on the known hazards of its precursor and related α-bromoketones, caution is advised.
The precursor, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone hydrochloride, is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Alpha-bromoketones are generally considered to be lachrymators and skin irritants. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Potential Applications and Reactivity
The reactivity of this compound is primarily dictated by the electrophilic bromoacetyl group and the nucleophilic aminothiazole core. This dual reactivity makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds, particularly through Hantzsch-type reactions or other cyclization pathways. The bromoacetyl moiety can readily react with nucleophiles, while the amino group can participate in reactions such as acylation or condensation.
References
An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, beginning with the formation of an acetylthiazole intermediate, followed by a selective alpha-bromination.
Overall Synthesis Pathway
The synthesis of the target compound is efficiently achieved in two primary steps:
-
Step 1: Hantzsch Thiazole Synthesis of the intermediate, 1-(2-amino-4-methylthiazol-5-yl)ethanone, from thiourea and 3-chloro-2,4-pentanedione.
-
Step 2: α-Bromination of the intermediate to yield the final product, this compound.
Technical Guide: 2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a key intermediate in the synthesis of various biologically active compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromoethanone moiety at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, making this compound a valuable building block in drug discovery and development.
Chemical Identity and Properties
The formal IUPAC name for the compound is 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one .
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₇BrN₂OS | Calculated |
| Molecular Weight | 235.10 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol (predicted) | Analogy to similar compounds |
Table 2: Spectroscopic Data (Predicted)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.5-8.0 (s, 2H, NH₂), 4.5-4.8 (s, 2H, CH₂Br), 2.4-2.6 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 180-185 (C=O), 165-170 (C2-NH₂), 150-155 (C4), 110-115 (C5), 30-35 (CH₂Br), 15-20 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 234.96 [M+H]⁺, 236.96 [M+H]⁺ (isotopic pattern for Br) |
Synthesis
The synthesis of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves a two-step process starting from readily available materials. The general workflow is outlined below.
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (Precursor)
This procedure is adapted from the Hantzsch thiazole synthesis.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve thiourea (1 equivalent) and sodium acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
To the stirring solution, add 3-chloro-2,4-pentanedione (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.
Experimental Protocol: Synthesis of 2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
This procedure describes the α-bromination of the ketone precursor.
Materials:
-
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid or Dichloromethane (DCM)
-
Benzoyl peroxide (initiator, if using NBS)
Procedure:
-
Dissolve 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution. Alternatively, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature (or as required) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the title compound.
Role in Drug Development
2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The reactive α-bromoketone functionality allows for facile nucleophilic substitution reactions with various nucleophiles.
As a Precursor for Anticancer Agents
The 2-aminothiazole core is a well-established pharmacophore in the design of anticancer agents. Derivatives of this scaffold have been shown to target various components of cell signaling pathways that are often dysregulated in cancer. While specific anticancer activity for 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one has not been extensively reported, its derivatives, such as chalcones synthesized via Claisen-Schmidt condensation, have shown promising results. For instance, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have exhibited moderate activity against leukemia, renal cancer, and breast cancer cell lines.[1]
As a Precursor for Antimicrobial Agents
The thiazole nucleus is also a key structural motif in many antimicrobial agents. The synthesis of novel thiazole derivatives from 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one can lead to the discovery of new compounds with potent activity against a range of bacterial and fungal pathogens. For example, the reaction of similar α-bromoketones with thiourea or substituted thioureas is a common strategy to construct new thiazole-containing molecules with potential antimicrobial properties. Some 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1]
Key Experimental Applications
The primary application of this compound is as a synthetic intermediate. A key reaction is the Hantzsch-type cyclization with thioamides or thioureas to form substituted thiazole or imidazole rings.
Experimental Protocol: Synthesis of a Thiazole Derivative
This is a representative protocol for the reaction with a thioamide.
Materials:
-
2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
-
A substituted thioamide (e.g., 4-phenylthioacetamide)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve the substituted thioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.2 equivalents) to the solution and stir for 15 minutes.
-
Add a solution of 2-bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (1 equivalent) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired thiazole derivative.
Conclusion
2-Bromo-1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in the preparation of potential anticancer and antimicrobial agents makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The synthetic protocols outlined in this guide provide a foundation for the preparation and further elaboration of this important intermediate.
References
An In-depth Technical Guide on the Structural Characterization of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, a key synthetic intermediate in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic route, predicted spectroscopic data based on established principles and data from its precursor, and detailed experimental protocols for its synthesis and characterization.
Synthesis
The synthesis of this compound is proposed to proceed via the α-bromination of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone. The precursor itself is synthesized via the well-established Hantzsch thiazole synthesis.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
2.1. Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone (Precursor)
This procedure is based on established methods for Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-4-methylthiazol-5-yl)ethanone.
2.2. Synthesis of this compound (Target Compound)
This proposed protocol is adapted from methods for the α-bromination of similar ketones.
-
Reaction Setup: In a round-bottom flask, suspend 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent) and copper(II) bromide (2.2 equivalents) in a mixture of ethyl acetate and chloroform.
-
Reflux: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Structural Characterization
The following sections detail the expected analytical data for this compound. This data is predicted based on the structure and known spectroscopic data of its precursor and similar compounds.
Diagram of Characterization Workflow
Caption: General workflow for the characterization of the title compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the bromomethyl protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.0-7.5 (broad s, 2H) | -NH₂ |
| ~4.5 (s, 2H) | -CH₂Br |
| ~2.5 (s, 3H) | -CH₃ |
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted FT-IR Data |
| Wavenumber (cm⁻¹) |
| 3400-3200 |
| 1680-1660 |
| 1620-1580 |
| 1550-1500 |
| ~1200 |
| 700-600 |
3.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| Predicted Mass Spectrometry Data |
| m/z |
| [M]+ and [M+2]+ |
| [M - Br]+ |
| [M - CH₂Br]+ |
3.4. X-ray Crystallography
While no crystal structure for this compound is currently available, the crystal structure of its precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone, has been reported.[1] This structure reveals a planar thiazole ring.[1] In the crystal packing of the precursor, molecules form dimers through N—H⋯N hydrogen bonds, and these dimers are further connected by N—H⋯O hydrogen bonds.[1] It is anticipated that this compound would exhibit similar planarity in its thiazole ring and engage in hydrogen bonding via its amino group.
Diagram of Precursor's Intermolecular Interactions
Caption: Key hydrogen bonding in the precursor's crystal structure.[1]
Logical Relationships in Synthesis
The target compound, this compound, is a crucial intermediate for the synthesis of a variety of more complex heterocyclic systems, which are often investigated for their biological activities. The bromo-keto functionality allows for reactions with various nucleophiles to build larger molecular scaffolds.
Diagram of Synthetic Utility
Caption: The pivotal role of the title compound in synthetic pathways.
This guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize the proposed protocols and predicted data as a starting point for their work with this versatile synthetic intermediate. Direct experimental verification of the predicted data is recommended.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Starting Materials for 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities. The efficient and versatile synthesis of 2-aminothiazole derivatives is therefore of paramount importance. This in-depth technical guide provides a comprehensive overview of the key starting materials and synthetic strategies employed in the construction of this privileged heterocyclic scaffold.
Core Synthetic Strategies and Key Starting Materials
The synthesis of the 2-aminothiazole ring predominantly relies on the formation of the thiazole nucleus through the reaction of a sulfur-containing nucleophile with a three-carbon electrophilic component. The most prominent and widely adopted methods include the Hantzsch thiazole synthesis and its variations, as well as multicomponent reactions that offer increased efficiency.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for the preparation of thiazole derivatives.[1] The core of this reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2][3]
Starting Materials:
-
α-Haloketones (or α-Haloaldehydes): These are critical electrophilic components. The halogen is typically bromine or chlorine.[3][4] The nature of the R¹ and R² substituents on the α-haloketone directly dictates the substitution pattern at the 4- and 5-positions of the resulting 2-aminothiazole. A wide variety of α-haloketones are commercially available or can be readily synthesized.[4]
-
Thiourea (or substituted thioureas): Thiourea is the most common sulfur-containing nucleophile used to generate the 2-amino functionality.[3][5] The use of N-substituted thioureas allows for the introduction of substituents on the exocyclic amino group.
Reaction Workflow:
References
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. Given the reactive nature of this bromo-thiazole derivative, a thorough understanding and strict adherence to safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document compiles available safety data, outlines experimental best practices, and provides visual workflows to facilitate a culture of safety and precision in the laboratory.
Hazard Identification and Classification
Potential GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |
Note: This classification is inferred from data on similar chemical structures and should be used as a precautionary guideline.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂OS | [1] |
| CAS Number | 32519-72-5 | [1] |
| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.- Clothing: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large-scale operations. |
| Respiratory Protection | If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the chemical's stability.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow and Safety Logic
To aid in the practical application of these safety measures, the following diagrams illustrate a typical experimental workflow and the logical hierarchy of safety precautions.
Figure 1: Experimental Workflow for Handling this compound.
References
An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific quantitative solubility measurements for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in various solvents are not extensively published in publicly accessible literature. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining the solubility of this compound, enabling researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, aqueous solubility is a critical determinant of its biopharmaceutical properties. It directly influences key parameters such as dissolution rate, bioavailability, and the feasibility of developing various dosage forms.[1][2][3] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and challenges in formulation, potentially halting the development of an otherwise promising therapeutic agent.[3][4]
This technical guide outlines the standard methodologies for accurately determining two key types of solubility: thermodynamic and kinetic. Understanding these concepts and their respective measurement techniques is essential for any research involving novel chemical entities.
Fundamental Concepts: Thermodynamic vs. Kinetic Solubility
In drug discovery and development, solubility is assessed in two primary forms:
-
Thermodynamic Solubility (or Equilibrium Solubility): This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid substance.[1][5] This measurement represents the true, stable solubility of the compound under specific conditions (e.g., pH, temperature, solvent composition) and is considered the 'gold standard'.[6] It is typically determined over an extended period (24-72 hours) to ensure equilibrium is reached.[2][3]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[1][7][8] The concentration at which the compound precipitates out of the solution is its kinetic solubility.[1] This method is much faster and requires less compound, making it ideal for high-throughput screening (HTS) in the early stages of drug discovery.[2][3][4] However, it often results in a supersaturated solution, which can overestimate the true thermodynamic solubility.[9][10]
The logical relationship and typical application of these two solubility types in a drug discovery pipeline are illustrated below.
Experimental Protocols for Solubility Determination
Accurate determination of solubility relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the most common and reliable assays.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark for other methods.[6][9]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for an extended period until equilibrium between the dissolved and undissolved solute is achieved. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or other relevant biological buffers) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Carefully filter the solution using a low-binding filter (e.g., PVDF or PTFE) to remove any solid particles.[12]
-
-
Quantification: Aspirate a precise volume of the clear supernatant. Dilute it with a suitable solvent to fall within the linear range of the chosen analytical method.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3]
The workflow for this method is visualized below.
Kinetic Solubility Assay
This high-throughput method is used for rapid screening in early drug discovery.[4][7]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation occurs, detected by light scattering (nephelometry) or turbidity, is determined as the kinetic solubility.[2][13]
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, prepare serial dilutions of the DMSO stock solution.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, causing the compound to precipitate in wells where its concentration exceeds its kinetic solubility. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.[11]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[14][15]
-
Detection: Measure the level of precipitation in each well. Common detection methods include:
-
Nephelometry: Measures light scattering caused by insoluble particles. This is a highly sensitive method.[16][17][18]
-
Turbidimetry: Measures the reduction in light transmission due to cloudiness, often read as absorbance at a high wavelength (e.g., 620 nm).[13][15]
-
UV/HPLC after Filtration: The plate is filtered, and the concentration of the dissolved compound in the filtrate is measured.[1][2]
-
-
Analysis: The kinetic solubility is reported as the highest concentration that remains clear or below a certain turbidity threshold.[15]
The workflow for a typical kinetic solubility assay is visualized below.
Analytical Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and specific method for quantifying the concentration of a dissolved compound. It separates the analyte from any impurities or degradants, ensuring precise measurement.[19] A standard calibration curve must be prepared using solutions of known concentrations to calculate the concentration in the test sample.[20]
-
UV-Vis Spectroscopy: This method is rapid and suitable for high-throughput applications.[21] It relies on the compound having a chromophore that absorbs light in the UV-Visible range. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert Law.[21] A calibration curve is required.[21] This method is less specific than HPLC and can be affected by UV-absorbing impurities.[1]
Data Presentation
To ensure clarity and comparability, all quantitative solubility data should be summarized in a structured format. The following tables provide a template for presenting the results obtained from the experimental protocols described above.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| Purified Water | 7.0 | 25 | Shake-Flask/HPLC | ||
| PBS | 7.4 | 25 | Shake-Flask/HPLC | ||
| Purified Water | 7.0 | 37 | Shake-Flask/HPLC | ||
| PBS | 7.4 | 37 | Shake-Flask/HPLC | ||
| FaSSIF* | 6.5 | 37 | Shake-Flask/HPLC | ||
| FeSSIF** | 5.0 | 37 | Shake-Flask/HPLC |
*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid
Table 2: Kinetic Solubility of this compound
| Buffer System | pH | Temperature (°C) | Final DMSO (%) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| PBS | 7.4 | 25 | 1% | Nephelometry | |
| PBS | 7.4 | 25 | 2% | Nephelometry |
| PBS | 7.4 | 37 | 1% | | Turbidimetry |
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. asianpubs.org [asianpubs.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. [sonar.ch]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. evotec.com [evotec.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 16. enamine.net [enamine.net]
- 17. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physical Properties of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. Understanding its physical characteristics is crucial for its effective handling, characterization, and application in drug discovery and development.
Core Physical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental physical and chemical properties based on available data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2OS | [1] |
| Molecular Weight | 235.1 g/mol | [2] |
| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1][2] |
| Appearance | Tan to white solid (predicted based on similar compounds) | [3] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Characterization
The synthesis of this compound typically proceeds via a two-step process, beginning with the formation of the aminothiazole ring followed by bromination.
Experimental Protocols
Step 1: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone (Hantzsch Thiazole Synthesis)
The foundational 2-aminothiazole scaffold is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.
-
Materials: 3-chloro-2,4-pentanedione, thiourea, ethanol.
-
Procedure: A mixture of 3-chloro-2,4-pentanedione and thiourea in ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 1-(2-amino-4-methylthiazol-5-yl)ethanone, is isolated by filtration and can be purified by recrystallization.[4][5][6]
Step 2: Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
The synthesized aminothiazole is then subjected to bromination to yield the final product.
-
Materials: 1-(2-amino-4-methylthiazol-5-yl)ethanone, bromine or a suitable brominating agent (e.g., N-bromosuccinimide), a suitable solvent (e.g., acetic acid or dimethylformamide).
-
Procedure: To a solution of 1-(2-amino-4-methylthiazol-5-yl)ethanone in a suitable solvent, the brominating agent is added portion-wise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then worked up, which may involve pouring it into water and collecting the precipitated product by filtration. The crude this compound can be further purified by recrystallization.[7]
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.
Logical Relationship of Synthesis
The synthesis of this compound is a sequential process where the formation of the core heterocyclic ring system is a prerequisite for the subsequent functionalization.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 32519-72-5 [m.chemicalbook.com]
- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Antifungal Agents Utilizing 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel antifungal agents derived from 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone. Thiazole-based compounds represent a promising class of antifungal agents, often targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis. This application note outlines a representative synthetic route, a protocol for antifungal susceptibility testing, and summarizes the antifungal activity of various thiazole derivatives. The provided methodologies and data aim to facilitate the research and development of new, potent antifungal therapies.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal properties.[1] A common mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3] The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of thiazole derivatives for antifungal screening.
Data Presentation
The following table summarizes the in vitro antifungal activity of various thiazole derivatives against pathogenic fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible fungal growth.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative T2 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |
| Thiazole Derivative T3 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |
| Thiazole Derivative T4 | Candida albicans (Clinical Isolate) | 0.008–0.98 | [4] |
| Thiazole Derivative T7 | Candida albicans (Clinical Isolate) | 0.48–7.81 | [4] |
| 2-Hydrazinyl-thiazole 7a | Candida albicans | 3.9 | [5] |
| 2-Hydrazinyl-thiazole 7b | Candida albicans | 3.9 | [5] |
| 2-Hydrazinyl-thiazole 7c | Candida albicans | 3.9 | [5] |
| Fluconazole (Reference) | Candida albicans | 15.62 | [5] |
| Nystatin (Reference) | Candida albicans (Clinical Isolate) | 0.015–7.81 | [4] |
| Compound 4h | Candida albicans | 0.78–3.125 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Thiazole-Based Antifungal Agent
This protocol describes a general method for the synthesis of a 2-imino-thiazolidin-4-one derivative, a class of compounds that has shown antifungal activity, starting from this compound. This is a representative synthesis; modifications may be necessary for specific target molecules.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Synthesis of 2-Amino-5-(2-amino-4-methylthiazole-5-carbonyl)thiazole:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and thiourea (10 mmol) in 100 mL of ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the solid and wash with cold ethanol. The resulting solid is the hydrobromide salt of the desired product.
-
To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[7]
Materials:
-
Synthesized thiazole derivatives
-
Positive control antifungal agent (e.g., Fluconazole)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized thiazole derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
-
The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Visualizations
Caption: Synthetic workflow for novel antifungal agents.
Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Claisen-Schmidt Condensation with 1-(2-Amino-4-methylthiazol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5]
Thiazole-containing chalcones are of particular interest to the drug development community. The thiazole ring is a key pharmacophore present in numerous approved drugs, and its incorporation into the chalcone framework can enhance biological activity and improve pharmacokinetic profiles.[4] Specifically, chalcones derived from 2-aminothiazole moieties have demonstrated significant potential as therapeutic agents.[6][7]
These application notes provide a detailed protocol for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones via the Claisen-Schmidt condensation. The primary focus will be on the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes. Additionally, this document will address the potential reactivity and synthetic challenges associated with the use of the α-brominated analogue, 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone.
Applications in Drug Discovery and Development
Chalcones incorporating a 2-amino-4-methylthiazole moiety are valuable scaffolds for the development of novel therapeutics. The versatile α,β-unsaturated ketone system and the biologically active thiazole ring allow for extensive structure-activity relationship (SAR) studies. Key applications include:
-
Anticancer Agents: Many thiazole-chalcone hybrids have been investigated for their cytotoxic effects against various cancer cell lines.[7] They can induce apoptosis and inhibit cell proliferation through various mechanisms.
-
Antimicrobial Agents: The conjugated system and the presence of the thiazole ring contribute to the antimicrobial properties of these compounds, with activity reported against a range of bacteria and fungi.[7]
-
Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of inflammatory disorders.
-
Enzyme Inhibitors: The chalcone scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.
Experimental Protocols
This section details the protocol for the Claisen-Schmidt condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with substituted aromatic aldehydes. This procedure is adapted from the work of Lozynskyi et al. (2022).[7]
Materials and Reagents
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone
-
Substituted aromatic aldehydes
-
Potassium tert-butylate (t-BuOK) or 10% Sodium Hydroxide (NaOH) solution[6]
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
General Procedure for the Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)-3-arylpropenones
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-amino-4-methylthiazol-5-yl)ethanone (1.0 eq.).
-
Addition of Reagents: Add the desired substituted aromatic aldehyde (2.0 eq.) and ethanol to the flask.
-
Catalyst Addition: While stirring, add the base catalyst. Two common catalytic systems are:
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature overnight. The precipitated solid product is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from glacial acetic acid to afford the pure 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenone.[7]
Considerations for this compound
The presence of a bromine atom at the α-position to the carbonyl group in this compound significantly alters its reactivity under the basic conditions of the Claisen-Schmidt condensation. Researchers should be aware of the following potential side reactions:
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (amide in this case, due to the amino group) after workup.
-
Nucleophilic Substitution: The basic catalyst (e.g., hydroxide or alkoxide) can act as a nucleophile, displacing the bromide to form an α-hydroxy or α-alkoxy ketone.
-
Elimination: If there are protons on the γ-carbon, elimination of HBr could occur, though this is not possible for the specified reactant.
Due to these potential side reactions, the direct use of this compound in a base-catalyzed Claisen-Schmidt condensation is not recommended without careful optimization and characterization of the products. An alternative approach would be to first perform the Claisen-Schmidt condensation with the non-brominated ketone and then introduce the bromine at the α-position of the resulting chalcone if desired, using appropriate brominating agents under acidic conditions.
Data Presentation
The following table summarizes the reported yields for the synthesis of various 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones using the protocol described above with potassium tert-butylate as the catalyst.[7]
| Entry | Ar-group (Substituted Benzaldehyde) | Yield (%) |
| 1 | p-tolyl | 72 |
| 2 | 2-fluorophenyl | 68 |
| 3 | 4-fluorophenyl | 78 |
| 4 | 4-chlorophenyl | 75 |
| 5 | 3-hydroxyphenyl | 65 |
| 6 | 3-hydroxy-4-methoxyphenyl | 77 |
| 7 | 2,3-dimethoxyphenyl | 75 |
| 8 | 3-allyloxyphenyl | 55 |
| 9 | 4-hydroxy-3,5-dimethoxyphenyl | 58 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)-3-arylpropenones.
Caption: Workflow for the synthesis of thiazole-chalcones.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Mechanism of the Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 7. library.dmed.org.ua [library.dmed.org.ua]
Application Notes and Protocols: Preparation of Kinase Inhibitors from 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This heterocyclic motif is particularly prominent in the development of kinase inhibitors, where it often serves as a crucial pharmacophore for binding to the ATP-binding site of various kinases.[2] The inherent electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow for potent and selective interactions with the kinase hinge region.[2] The starting material, 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, is a versatile building block for the synthesis of a diverse library of 2-aminothiazole-based kinase inhibitors. Its α-bromo ketone functionality allows for facile reaction with various nucleophiles, enabling the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring. This document provides detailed protocols for the synthesis of potential kinase inhibitors from this starting material and their subsequent biological evaluation.
Synthetic Workflow and Strategy
The general strategy for the preparation of kinase inhibitors from this compound involves a two-step process. The initial step is a Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound. This is followed by functionalization of the 2-amino group of the thiazole core to introduce moieties that can interact with specific regions of the target kinase.
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4'-Bithiazole-2'-amine Intermediates via Hantzsch Thiazole Synthesis
This protocol describes the reaction of this compound with a thiourea derivative to form a 2,4'-bithiazole-2'-amine intermediate.
Materials:
-
This compound hydrobromide
-
Thiourea or substituted thiourea (e.g., N-phenylthiourea)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) and the corresponding thiourea derivative (1.1 eq) in ethanol (10 mL per mmol of bromoethanone).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the 2,4'-bithiazole-2'-amine intermediate.
Protocol 2: General Procedure for N-Acylation of 2,4'-Bithiazole-2'-amine Intermediates
This protocol describes the acylation of the 2-amino group of the bithiazole intermediate, a common step in the synthesis of many kinase inhibitors.
Materials:
-
2,4'-Bithiazole-2'-amine intermediate from Protocol 1
-
Acyl chloride or carboxylic acid
-
Pyridine or a suitable coupling agent (e.g., HATU, HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Suspend the 2,4'-bithiazole-2'-amine intermediate (1.0 eq) in DCM or DMF.
-
Add pyridine (2.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-acylated kinase inhibitor.
Data Presentation: Inhibitory Activity of Representative 2-Aminothiazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 2-aminothiazole-based kinase inhibitors against various kinases. While not all compounds are directly synthesized from the specified starting material, they share the core 2-amino-4-methylthiazole scaffold and represent the potential activities of the compounds that can be generated.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Bcr-Abl | <1 | [2] |
| Src | 0.5 | [2] | |
| Lck | 1.1 | [2] | |
| Compound 1 | Itk | 15 | N/A |
| Compound 2 | c-Met | 23 | [3] |
| Compound 3 | PI3Kα | 86 | [4] |
| mTOR | 221 | [4] | |
| Compound 4 | Cdk5/p25 | 320 | [5] |
| Compound 5 | FGFR-1 | 50 | [6] |
Signaling Pathway
Many kinase inhibitors derived from the 2-aminothiazole scaffold target key signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the Bcr-Abl signaling pathway, a critical driver in Chronic Myeloid Leukemia (CML). Dasatinib, a potent inhibitor with a 2-aminothiazole core, effectively targets the Bcr-Abl kinase.[2]
Caption: Inhibition of the Bcr-Abl signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward and well-established synthetic routes, primarily revolving around the Hantzsch thiazole synthesis and subsequent N-functionalization, allow for the rapid generation of compound libraries for screening and structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the potential of this scaffold in developing novel therapeutics targeting a range of kinases.
References
- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 4. [PDF] Development of a Synthesis of Kinase Inhibitor AKN028 | Semantic Scholar [semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase [beilstein-journals.org]
Application Notes and Protocols for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone as a scaffold in anticancer drug discovery. This document outlines its synthesis, potential mechanisms of action, and detailed protocols for its evaluation.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of several clinically approved anticancer drugs.[1][2] The 2-aminothiazole moiety, in particular, is a privileged scaffold known to exhibit a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[3][4] The introduction of an α-bromoketone functional group is a strategic approach to designing novel anticancer agents, as these moieties are known to be reactive electrophiles that can covalently interact with nucleophilic residues in biological targets, such as the active sites of enzymes.[5]
This compound is a compound of interest that combines the established anticancer potential of the 2-aminothiazole core with the reactive α-bromoketone moiety. This combination suggests a potential for significant biological activity, warranting further investigation into its efficacy and mechanism of action as an anticancer agent.
Synthesis Protocol
A plausible synthesis for this compound involves the bromination of the precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone.
Protocol 1: Synthesis of this compound
Materials:
-
1-(2-amino-4-methylthiazol-5-yl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Data Presentation: Cytotoxicity of 2-Aminothiazole Derivatives
While specific cytotoxicity data for this compound is not yet widely published, the following table summarizes the in vitro anticancer activity of various other 2-aminothiazole derivatives to provide a comparative context for the potential efficacy of this compound class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [4] |
| Compound 20 (a 2-aminothiazole derivative) | H1299 (Lung Cancer) | 4.89 µM | [2] |
| Compound 20 (a 2-aminothiazole derivative) | SHG-44 (Glioma) | 4.03 µM | [2] |
| TH-39 (a 2-aminothiazole derivative) | K562 (Leukemia) | 0.78 µM | [4] |
| Compound 79a (a 2-aminothiazole derivative) | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI₅₀) | [4] |
| Compound 79b (a 2-aminothiazole derivative) | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [4] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | [6] |
| Thiazole-naphthalene derivative 5b | A549 (Lung Cancer) | 0.97 ± 0.13 µM | [6] |
| Thiazolylpyrazolyl coumarin derivative 9d | MCF-7 (Breast Cancer) | 5.41 to 10.75 µM (range) | [7] |
| Bis-thiazole derivative 5c | HeLa (Cervical Cancer) | 0.6 nM | [8] |
| Bis-thiazole derivative 5f | KF-28 (Ovarian Cancer) | 6 nM | [8] |
Experimental Protocols
The following are standard protocols for evaluating the anticancer properties of novel compounds like this compound.
Caption: General workflow for evaluating the anticancer activity of a test compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
2-Aminothiazole derivatives have been reported to induce apoptosis through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[9]
Caption: Plausible signaling pathway for apoptosis induction by 2-aminothiazole derivatives.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. Its synthesis is straightforward, and the provided protocols offer a robust framework for its comprehensive biological evaluation. The established cytotoxicity of the 2-aminothiazole scaffold, combined with the reactive nature of the α-bromoketone moiety, suggests a high potential for this compound to exhibit significant anticancer activity. Further studies are warranted to elucidate its precise mechanism of action and to optimize its structure for improved potency and selectivity.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells | MDPI [mdpi.com]
Synthesis of Novel Heterocyclic Compounds from 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing the versatile starting material, 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. This key intermediate, possessing multiple reactive sites, serves as a valuable scaffold for the construction of diverse heterocyclic systems with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs. The title compound, this compound, is a highly reactive and versatile building block for the synthesis of fused heterocyclic systems. Its structure incorporates a nucleophilic 2-amino group, an endocyclic thiazole nitrogen, and an electrophilic α-haloketone functionality. These features allow for a range of cyclocondensation and substitution reactions to afford a library of novel compounds, including imidazo[2,1-b]thiazoles, thiazolo[3,2-a]pyrimidines, and other complex heterocyclic structures. Many of these synthesized compounds have demonstrated promising biological activities, including potent anticancer and antimicrobial effects. This document outlines the synthetic pathways, detailed experimental procedures, and potential therapeutic applications of these novel heterocyclic compounds.
Synthesis of Imidazo[2,1-b]thiazole Derivatives
The reaction of this compound with various reagents can lead to the formation of the fused imidazo[2,1-b]thiazole ring system. This is a classic example of the Hantzsch thiazole synthesis, where the amino group of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the bromoethanone moiety of another molecule, or in an intramolecular fashion after reaction with another nucleophile. A common and straightforward method involves the direct intramolecular cyclization upon heating.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of imidazo[2,1-b]thiazoles.
Experimental Protocol: Synthesis of 6-acetyl-5-methylimidazo[2,1-b]thiazole
-
Reaction Setup: To a solution of this compound (1 mmol) in anhydrous ethanol (20 mL), add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reagent/Solvent | Role | Quantity |
| This compound | Starting Material | 1 mmol |
| Anhydrous Ethanol | Solvent | 20 mL |
| Triethylamine | Base (catalyst) | 0.1 mmol |
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles that can be synthesized from the title compound. These compounds are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis is typically achieved through a one-pot, multi-component reaction involving the starting bromoethanone, an aldehyde, and an active methylene compound in the presence of a suitable catalyst.
General Reaction Scheme:
Application Notes and Protocols: Synthesis and Potential Applications of 4'-methyl-[4,5'-bithiazole]-2,2'-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4'-methyl-[4,5'-bithiazole]-2,2'-diamine, a molecule of interest in medicinal chemistry. The synthesis is achieved through the Hantzsch thiazole synthesis, a classical and efficient method for constructing the thiazole ring system. The reaction involves the condensation of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone with thiourea. This bithiazole scaffold is a key pharmacophore with potential therapeutic applications, notably as a corrector of protein misfolding, which is implicated in a variety of human diseases, including cystic fibrosis.
Introduction
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The combination of two thiazole rings to form a bithiazole system has generated significant interest due to the diverse biological activities exhibited by these compounds. The target molecule, 4'-methyl-[4,5'-bithiazole]-2,2'-diamine, belongs to this promising class of compounds. Its synthesis via the Hantzsch reaction provides a straightforward and adaptable route for generating a library of derivatives for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for the product and its direct, unmethylated analog, 2,2'-diamino-4,4'-bithiazole. Due to the limited availability of published data for the specific target molecule, some data for the closely related analog is provided for comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4'-methyl-[4,5'-bithiazole]-2,2'-diamine | C₇H₈N₄S₂ | 212.29 | Not Reported | - |
| 2,2'-diamino-4,4'-bithiazole | C₆H₆N₄S₂ | 198.27 | 237-240 (decomp.)[1] | White to light yellow powder/crystal[1] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR | IR (cm⁻¹) | Mass Spec (m/z) |
| 4'-methyl-[4,5'-bithiazole]-2,2'-diamine | A 1H NMR spectrum is available and shows characteristic peaks for the thiazole and methyl protons.[2] | Not Reported | Not Reported | Not Reported |
| 2,2'-diamino-4,4'-bithiazole | 6.99 (s, -NH₂)[3] | 109.0, 153.6, 168.5[4] | 3443, 3281, 3164 (-NH₂ stretching), 1590 (-C=N stretching)[3] | [M+H]⁺ calculated: 199.01 |
Experimental Protocols
This section details the synthetic procedures for the starting material, this compound, and its subsequent reaction with thiourea to yield the final product.
Protocol 1: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
The starting material, 1-(2-amino-4-methylthiazol-5-yl)ethanone, can be synthesized from 2-chloroacetylacetone and thiourea.
Materials:
-
2-Chloroacetylacetone
-
Thiourea
-
Ethanol
-
Sodium acetate
Procedure:
-
Dissolve thiourea (1 equivalent) and sodium acetate (1 equivalent) in ethanol.
-
Add 2-chloroacetylacetone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-(2-amino-4-methylthiazol-5-yl)ethanone.[4]
Protocol 2: Synthesis of this compound
The bromination of the acetyl group at the α-position is a key step.
Materials:
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
Procedure:
-
Suspend 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 equivalent) in a mixture of ethyl acetate and chloroform.
-
Add copper(II) bromide (2.2 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.
Protocol 3: Synthesis of 4'-methyl-[4,5'-bithiazole]-2,2'-diamine
This is the final Hantzsch thiazole condensation step.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve the crude this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain pure 4'-methyl-[4,5'-bithiazole]-2,2'-diamine.
Mandatory Visualization
References
Application Notes and Protocols: 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone as an Electrophile
Abstract
These application notes provide a detailed overview of the utility of 1-(2-amino-4-methylthiazol-5-yl)-2-bromoethanone as a versatile electrophilic building block in organic synthesis, particularly for researchers in medicinal chemistry and drug development. This α-haloketone is a key intermediate for constructing complex heterocyclic systems, most notably through the Hantzsch thiazole synthesis. This document outlines its primary applications, provides detailed experimental protocols, and summarizes relevant reaction data.
Introduction
This compound is a bifunctional organic compound featuring a reactive α-bromo ketone moiety. This structural feature makes the α-carbon highly susceptible to nucleophilic attack, establishing the compound as a potent electrophile. The presence of the 2-aminothiazole core is significant, as this scaffold is found in a multitude of biologically active molecules and approved pharmaceuticals, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] Consequently, this reagent serves as a crucial starting material for the synthesis of novel therapeutic agents and other high-value organic molecules.[1] Its primary application lies in the Hantzsch thiazole synthesis, a classic method for creating substituted thiazole rings.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value |
| IUPAC Name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone |
| Molecular Formula | C₆H₇BrN₂OS |
| Molecular Weight | 251.11 g/mol |
| Appearance | Typically a solid |
| Key Features | α-haloketone, 2-aminothiazole core |
Core Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of an α-haloketone with a thioamide.[5][6] In this context, this compound serves as the α-haloketone component, enabling the synthesis of complex molecules containing a bis-thiazole motif.
The reaction begins with a nucleophilic attack (Sɴ2) by the sulfur atom of the thioamide on the electrophilic α-carbon of the bromoethanone, displacing the bromide ion.[4] This is followed by an intramolecular cyclization and subsequent dehydration to form the new thiazole ring.[4] This method is known for its simplicity and high yields.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
General Protocol for Hantzsch Synthesis
This protocol is adapted from established procedures for the Hantzsch synthesis.[4]
Materials:
-
This compound (1.0 mmol)
-
Substituted thioamide (1.2 mmol)
-
Ethanol or Methanol (10 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/hot plate
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and the desired thioamide (1.2 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to neutralize any HBr formed and precipitate the product.[4]
-
Stir the resulting suspension for 15 minutes.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water (2 x 10 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven or by air drying.
-
Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) for further purification if necessary.[7]
Representative Reaction Data
The following table summarizes expected outcomes for the Hantzsch synthesis with various thioamides, based on typical yields for this reaction type.
| Thioamide (R-CSNH₂) | Solvent | Time (h) | Yield (%) |
| Thiourea | Ethanol | 1 | 85-95 |
| Thioacetamide | Ethanol | 2 | 80-90 |
| Thiobenzamide | Methanol | 3 | 75-85 |
| N-Methylthiourea | Ethanol | 2.5 | 70-80 |
Other Applications in Nucleophilic Substitution
Beyond the Hantzsch synthesis, the α-bromo group makes this compound an excellent substrate for various Sɴ2 reactions. Nucleophiles such as primary/secondary amines, thiols, and carboxylates can readily displace the bromide to yield a diverse range of functionalized 2-aminothiazole derivatives. These products are valuable intermediates in the synthesis of kinase inhibitors, receptor antagonists, and other pharmacologically relevant molecules.[2][8]
Caption: Workflow for synthesizing a library of derivatives.
General Protocol for Sɴ2 Reaction with Amines
Materials:
-
This compound (1.0 mmol)
-
Desired amine (primary or secondary) (2.2 mmol, excess to act as base)
-
Acetonitrile or Dimethylformamide (DMF) (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a 25 mL round-bottom flask.
-
Add the desired amine (2.2 mmol) to the solution at room temperature.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (40-50°C) may be required for less reactive amines.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the product using flash column chromatography on silica gel.
Conclusion
This compound is a high-value electrophilic reagent for synthetic and medicinal chemists. Its utility in the reliable and high-yielding Hantzsch thiazole synthesis provides straightforward access to complex bis-heterocyclic systems. Furthermore, its reactivity in standard Sɴ2 reactions allows for the facile introduction of diverse functional groups, making it an indispensable tool in the generation of compound libraries for drug discovery programs. The protocols outlined herein provide a foundation for researchers to effectively utilize this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Anti-inflammatory Agents using 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. This key intermediate serves as a versatile scaffold for the development of potent inhibitors of key inflammatory pathways.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The development of novel anti-inflammatory agents is crucial for managing a variety of chronic inflammatory diseases. Thiazole derivatives have shown promise as inhibitors of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB and MAPK signaling cascades.[4][5][6][7] this compound is a key starting material for the synthesis of a diverse library of thiazole-based compounds, offering a reactive handle for molecular elaboration and optimization of anti-inflammatory activity.
Synthesis of this compound
The synthesis of the title compound begins with the readily available 1-(2-Amino-4-methylthiazol-5-yl)ethanone. The subsequent bromination of the acetyl group provides the reactive α-bromoketone intermediate.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-Amino-4-methylthiazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid or DMF.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base, such as sodium bicarbonate, until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Development of Anti-inflammatory Derivatives
The α-bromo ketone functionality of this compound allows for a variety of chemical transformations to generate a library of potential anti-inflammatory agents. A common approach is the Hantzsch thiazole synthesis or similar condensation reactions to introduce diverse heterocyclic systems.
Protocol 2: General Procedure for the Synthesis of Thiazole Derivatives
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or DMF, add a thioamide or thiourea derivative (1 equivalent).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Evaluation of Anti-inflammatory Activity
The synthesized derivatives should be screened for their ability to inhibit key inflammatory targets and pathways.
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[8][9]
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid, according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[8][9] Test compounds and a reference inhibitor (e.g., celecoxib) should be dissolved in DMSO.
-
Assay Plate Preparation: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations. Include wells for enzyme control (no inhibitor) and inhibitor control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value for each compound.
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[10][11][12]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's protocol.[10][13]
-
Data Analysis: Determine the percentage inhibition of cytokine release for each compound and calculate the IC50 values.
In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds from in vitro assays should be further evaluated in animal models of inflammation.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.[1][4][14][15][16]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[15]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14][15]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Derivative 1 | 1.5 ± 0.2 | 2.3 ± 0.4 | 3.1 ± 0.5 |
| Derivative 2 | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Derivative 3 | 5.2 ± 0.6 | 7.8 ± 0.9 | 9.4 ± 1.1 |
| Celecoxib | 0.05 ± 0.01 | - | - |
| Dexamethasone | - | 0.01 ± 0.002 | 0.02 ± 0.003 |
Data are presented as mean ± SD and are illustrative.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| Derivative 1 (10 mg/kg) | 45.2 ± 3.5 |
| Derivative 2 (10 mg/kg) | 62.8 ± 4.1 |
| Derivative 3 (10 mg/kg) | 25.1 ± 2.9 |
| Indomethacin (10 mg/kg) | 70.5 ± 5.2 |
Data are presented as mean ± SD and are illustrative.
Signaling Pathways and Experimental Workflow Visualization
The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of key signaling pathways.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. inotiv.com [inotiv.com]
- 5. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 12. researchgate.net [researchgate.net]
- 13. Food Science and Preservation [ekosfop.or.kr]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, a key intermediate in the synthesis of novel therapeutic agents. The 2-aminothiazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse biological activities.[1][2][3][4] This versatile building block serves as a crucial starting material for developing compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5]
Overview of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs and clinical candidates.[6] Its unique electronic and structural features allow it to interact with a variety of biological targets, making it a cornerstone for the synthesis of biologically active molecules.[2] Derivatives of 2-aminothiazole have been extensively explored and have shown a wide spectrum of therapeutic potential, including:
-
Anticancer Activity: Many 2-aminothiazole derivatives exhibit potent antiproliferative effects against a range of cancer cell lines.[7][8] One of the most notable examples is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[9][10]
-
Antimicrobial Activity: The scaffold is also a key component in the development of new antibacterial and antifungal agents, addressing the growing concern of drug resistance.[5]
-
Anti-inflammatory Properties: Certain derivatives have demonstrated significant anti-inflammatory effects, highlighting their potential in treating inflammatory disorders.[3]
The title compound, this compound, is a valuable intermediate due to the presence of a reactive α-bromoketone moiety. This functional group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse side chains and the construction of extensive compound libraries for drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from readily available materials. The initial step involves the Hantzsch thiazole synthesis to form the core 2-aminothiazole ring system, followed by bromination of the acetyl group.
Step 1: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
This protocol is based on the Hantzsch thiazole synthesis, a classical and efficient method for the preparation of thiazole derivatives.[3]
-
Materials:
-
3-Chloro-2,4-pentanedione (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
-
Sodium acetate (optional, as a catalyst)
-
-
Protocol:
-
In a round-bottom flask, dissolve thiourea in ethanol.
-
Add 3-chloro-2,4-pentanedione to the solution.
-
If desired, add sodium acetate as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 1-(2-amino-4-methylthiazol-5-yl)ethanone.
-
Step 2: Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
This step introduces the reactive bromine atom at the α-position of the acetyl group.
-
Materials:
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone (1 equivalent)
-
N-Bromosuccinimide (NBS) (1 equivalent)
-
Acetonitrile
-
Benzoyl peroxide (catalytic amount)
-
-
Protocol:
-
In a round-bottom flask protected from light, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethanone in acetonitrile.
-
Add a catalytic amount of benzoyl peroxide.
-
Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Bioactive Molecules: Chalcone Derivatives
A key application of this compound is as a precursor for synthesizing a variety of heterocyclic compounds. For instance, the corresponding ethanone is used to synthesize chalcone derivatives, which have shown promising anticancer and antimicrobial activities.[11] The bromoethanone derivative provides an even more versatile handle for diverse chemical transformations.
Protocol for the Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones (Chalcones)
This protocol describes the Claisen-Schmidt condensation of the ethanone precursor with various aromatic aldehydes.[11]
-
Materials:
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone (1 equivalent)
-
Substituted aromatic aldehyde (2 equivalents)
-
Potassium tert-butylate (1 equivalent)
-
Ethanol
-
-
Protocol:
-
In a round-bottom flask, mix 1-(2-amino-4-methylthiazol-5-yl)ethanone, the appropriate substituted benzaldehyde, and potassium tert-butylate in ethanol.
-
Heat the mixture under reflux for 3-5 hours.
-
Allow the reaction to cool to room temperature and leave it overnight.
-
Collect the precipitated solid product by filtration.
-
Recrystallize the solid from acetic acid to yield the pure chalcone derivative.
-
Table 1: Biological Activity of Synthesized Chalcone Derivatives
| Compound | Aromatic Aldehyde Substituent | Activity | Target Cell Line/Organism | Reference |
| 9 | 2,3-Dimethoxyphenyl | Anticancer | Leukemia CCRF-CEM, HL-60(TB), Renal Cancer UO-31, Breast Cancer MCF7 | [11] |
| 10 | 4-Hydroxy-3,5-dimethoxyphenyl | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | [11] |
Role in Kinase Inhibitor Scaffolding
The 2-aminothiazole moiety is a well-established scaffold for the design of protein kinase inhibitors.[12] The nitrogen and sulfur atoms of the thiazole ring, along with the amino group, can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The bromoethanone handle of the title compound can be utilized to introduce substituents that occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Inhibition of a generic protein kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility stems from the proven biological significance of the 2-aminothiazole core and the synthetic flexibility offered by the α-bromoketone functionality. The protocols and data presented herein demonstrate its potential for the synthesis of novel anticancer, antimicrobial, and anti-inflammatory agents, as well as for the development of targeted therapies such as kinase inhibitors. Researchers in drug discovery and development are encouraged to explore the potential of this intermediate in their synthetic programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. vixra.org [vixra.org]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing Hantzsch reaction yield with 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Technical Support Center: Optimizing Hantzsch Reaction Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Hantzsch reaction yield, specifically when using 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch dihydropyridine synthesis?
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine. This reaction is a cornerstone in the synthesis of various biologically active compounds, including calcium channel blockers.
Q2: What are the core components of the Hantzsch reaction?
The classical Hantzsch reaction involves four key components:
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate) - two equivalents
-
A nitrogen source (e.g., ammonia or ammonium acetate)
-
The fourth component for this specific synthesis is this compound, which acts as the α-halo ketone.
Q3: Why is yield optimization critical for this reaction?
Yield optimization is crucial for several reasons. In drug development, higher yields translate to more cost-effective and sustainable manufacturing processes. For researchers, maximizing the yield of the desired product simplifies purification and ensures a sufficient supply of the compound for further studies.
Q4: What are the common challenges when using this compound?
The complexity of this compound can introduce specific challenges, including:
-
Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.
-
Steric Hindrance: The bulky thiazole group may slow down the reaction rate.
-
Purification Difficulties: The polarity of the thiazole moiety can make separation of the product from starting materials and byproducts challenging.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is not yielding the expected dihydropyridine. What are the potential causes and solutions?
A: Low or no yield in a Hantzsch synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize, and β-ketoesters can hydrolyze over time. Use freshly distilled or purified reagents if necessary.
-
Reaction Conditions: The Hantzsch reaction is sensitive to temperature and solvent.
-
Temperature: If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used, but aprotic solvents can also be effective depending on the specific reactants. It is advisable to screen a range of solvents.
-
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can significantly improve the rate and yield. Consider screening catalysts such as piperidine, proline, or Lewis acids like iodine or cerium(IV) ammonium nitrate.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Problem: Formation of Multiple Byproducts
Q: My TLC plate shows several unexpected spots. How can I minimize the formation of byproducts?
A: The formation of byproducts is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Control Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the rate of the desired reaction.
-
Order of Addition: Adding the reagents in a specific order can sometimes minimize byproduct formation. For instance, pre-mixing the aldehyde and the β-ketoester before adding the ammonia source and the bromoethanone can be beneficial.
-
Catalyst Choice: The type and amount of catalyst can influence the reaction pathway. A milder catalyst may favor the formation of the desired product.
-
Stoichiometry: Ensure the molar ratios of the reactants are accurate. An excess of one reactant can lead to the formation of byproducts.
Problem: Difficulty in Product Isolation and Purification
Q: The crude product is an oily residue and is challenging to purify. What purification techniques are recommended?
A: The physicochemical properties of the dihydropyridine product, influenced by the thiazole group, can make purification non-trivial.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method. Screening different solvents is recommended.
-
Column Chromatography: For oily products or complex mixtures, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent should be gradually increased.
-
-
Extraction: A thorough work-up procedure involving liquid-liquid extraction can help remove many impurities before chromatographic purification.
Optimization Strategies and Data
Systematic optimization of reaction parameters is key to maximizing the yield. The following tables provide illustrative data on how different parameters can affect the reaction outcome.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 65 |
| 2 | Methanol | Reflux | 8 | 60 |
| 3 | Isopropanol | Reflux | 10 | 70 |
| 4 | Acetonitrile | Reflux | 12 | 55 |
| 5 | Toluene | Reflux | 12 | 45 |
| 6 | DMF | 80 | 6 | 75 |
Table 2: Effect of Catalyst on Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 40 |
| 2 | Piperidine | Ethanol | Reflux | 6 | 72 |
| 3 | Proline | Ethanol | Reflux | 8 | 78 |
| 4 | Acetic Acid | Ethanol | Reflux | 8 | 68 |
| 5 | Iodine | Ethanol | Reflux | 4 | 85 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Hantzsch synthesis using this compound.
Materials:
-
An aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
This compound (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., Iodine, 10 mol%)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Add the catalyst (e.g., iodine, 0.1 mmol) to the mixture.
-
Stir the reaction mixture at reflux for the time determined by TLC monitoring (typically 4-8 hours).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
If a solid precipitate forms, filter it, wash with cold water, and dry under vacuum.
-
If an oily residue is obtained, extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visual Guides
Caption: Generalized mechanism of the Hantzsch dihydropyridine synthesis.
Caption: Standard experimental workflow for Hantzsch synthesis and product isolation.
Caption: A troubleshooting flowchart for addressing low reaction yields.
Technical Support Center: Purification of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete Reaction: The initial bromination reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning purification. |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. A brine wash can also help to reduce the solubility of the organic product in the aqueous layer. | |
| Product Degradation: The bromoethanone functionality can be susceptible to hydrolysis or other degradation pathways, especially in the presence of nucleophiles or at elevated temperatures. | Keep the purification process at low temperatures where possible. Use neutral or slightly acidic conditions during workup. | |
| Co-elution with Impurities: During column chromatography, the product may co-elute with impurities if the solvent system is not optimal. | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. | |
| Presence of Colored Impurities | Formation of Colored Byproducts: Over-bromination or side reactions can lead to the formation of colored impurities. | During the workup, wash the organic layer with a mild reducing agent solution, such as aqueous sodium thiosulfate, to remove excess bromine.[1] |
| Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. | ||
| Difficulty with Crystallization | Incorrect Solvent Choice: The chosen solvent may not be suitable for inducing crystallization. | Screen a variety of solvents or solvent mixtures. Common choices for similar compounds include ethanol/water, acetic acid, or mixtures of hexane and ethyl acetate.[2][3] |
| Presence of Oily Impurities: Oily byproducts can inhibit crystallization. | Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired product is insoluble (e.g., hexane). | |
| Supersaturation: The solution may be supersaturated, preventing crystal nucleation. | Try seeding the solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce nucleation. | |
| Multiple Spots on TLC After Purification | Incomplete Separation: The purification method used was not effective enough to separate all impurities. | If using column chromatography, try a different stationary phase (e.g., alumina) or a more selective eluent system. |
| For recrystallization, a second recrystallization from a different solvent system may be necessary. | ||
| Product Decomposition on TLC Plate: The compound may be unstable on the silica gel of the TLC plate. | Use a neutral TLC plate or add a small amount of a mild base (e.g., triethylamine) to the TLC mobile phase to prevent streaking or decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted 1-(2-Amino-4-methylthiazol-5-yl)ethanone, di-brominated byproducts, and colored impurities arising from side reactions. Careful control of the brominating agent stoichiometry and reaction temperature is crucial to minimize byproduct formation.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice often depends on the scale of the reaction and the nature of the impurities. For smaller scales and to remove highly polar or non-polar impurities, column chromatography can provide excellent separation.[1] For larger quantities and to remove minor impurities, recrystallization is often more practical and can yield highly pure crystalline material.[2]
Q3: What is a good starting point for a solvent system in column chromatography?
A3: A common starting point for the purification of 2-aminothiazole derivatives on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitoring by TLC is essential to determine the optimal solvent ratio.
Q4: My purified product is a yellow oil, but the literature reports a solid. What should I do?
A4: The presence of a persistent oil suggests that impurities are preventing crystallization. Try re-purifying the oil using column chromatography to remove these impurities. Alternatively, you can dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate the product by adding a non-solvent.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) against the starting material and crude reaction mixture is a quick check. For more definitive results, High-Performance Liquid Chromatography (HPLC) is recommended. The structure and purity can be further confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents to screen include ethanol, isopropanol, acetic acid, or an ethanol/water mixture.[2][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol is a general guideline for purification on a silica gel column.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for purification and analysis.
Caption: Troubleshooting decision tree for purification.
References
side products in the synthesis of 2-aminothiazoles from 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles, with a specific focus on reactions starting from 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of the target 2-aminothiazole derivative?
The synthesis proceeds via the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide (e.g., thiourea). The reaction begins with an SN2 attack of the sulfur from the thioamide on the α-carbon of the bromoethanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5]
Q2: What are the most common side products I should expect in this synthesis?
Several side products can form during the Hantzsch thiazole synthesis.[6] These include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the thioamide in your crude product.
-
Oxazole Formation: If the thioamide reactant is contaminated with its corresponding amide, the formation of an oxazole byproduct can occur.[6]
-
Dimerization/Polymerization: Under certain conditions, the starting materials or reactive intermediates may undergo self-condensation, leading to higher molecular weight impurities.[6]
-
Hydrobromide Salt of the Product: The initial product formed is often the hydrobromide salt of the target 2-aminothiazole, which may be more soluble in the reaction solvent.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent issue in organic synthesis. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality of Starting Materials | Ensure the purity of this compound and the thioamide. Impurities can lead to unwanted side reactions.[6] | Improved yield and cleaner reaction profile. |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. The Hantzsch synthesis is often heated in a solvent like ethanol.[1][7] | Increased conversion of starting materials to product. |
| Incomplete Reaction | Increase the reaction time or temperature, and monitor closely using TLC.[6] | Disappearance of starting material spots on TLC. |
| Formation of Soluble HBr Salt | After the reaction is complete, add a mild base (e.g., 5% sodium carbonate or sodium bicarbonate solution) to neutralize the hydrobromide salt and precipitate the free base.[1] | Precipitation of the desired 2-aminothiazole product. |
Issue 2: Multiple Spots on TLC / Impure Product
The presence of multiple spots on a TLC plate indicates an impure product mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Materials | Drive the reaction to completion by extending the reaction time or increasing the temperature.[6] | A single product spot on TLC. |
| Formation of Side Products | Optimize reaction conditions to minimize side reactions. If side products are unavoidable, purify the crude product. | A purer final product. |
| Degradation of Product | 2-aminothiazoles can be unstable.[8] Avoid prolonged heating and harsh acidic or basic conditions during workup and purification. | Minimized product loss and improved purity. |
Experimental Protocols
General Protocol for the Synthesis of 2-Aminothiazoles
This is a general guideline and may require optimization.
Materials:
-
This compound (1 equivalent)
-
Thioamide (e.g., thiourea) (1-1.2 equivalents)[6]
-
Ethanol (or other suitable solvent)
-
5% Sodium bicarbonate or sodium carbonate solution[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound in ethanol.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux.[7]
-
Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.[6]
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the mixture and precipitate the product.[1]
-
Filter the precipitate using a Buchner funnel and wash it with cold ethanol or water.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][9]
Visualizations
Reaction Pathway
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing 2-aminothiazole derivatives?
A1: Ethanol is one of the most frequently cited and effective solvents for the recrystallization of 2-aminothiazole derivatives.[1][2][3] Its polarity is well-suited for dissolving many of these compounds when hot, while allowing for good crystal recovery upon cooling. Other common solvents include methanol, ethyl acetate, acetone, and acetonitrile.[4] For particularly challenging separations, mixed solvent systems, such as ethanol/water or DMF/water, can be employed.[5][6]
Q2: Why is the pH of the solution important during the recrystallization of 2-aminothiazole derivatives?
A2: The solubility of 2-aminothiazole derivatives is often pH-dependent due to the basic nature of the amino group.[7][8] In acidic conditions, the amino group can be protonated, forming a salt that is typically more soluble in polar solvents like water.[5][7][8] Conversely, in neutral or basic conditions, the free base is less soluble and more likely to crystallize. This property can be manipulated to improve purification. For instance, impurities that are not basic will have a different solubility profile with respect to pH, allowing for their separation.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[9] To address this, you can try the following:
-
Add more solvent: This will decrease the saturation of the solution.[9]
-
Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a lower-boiling point solvent: If possible, select a solvent with a boiling point below the melting point of your compound.
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation of crystals.[9]
-
Seed the solution: Add a small crystal of the pure compound to act as a template for crystal growth.[9]
Q4: No crystals are forming, even after cooling the solution. What are the possible reasons and solutions?
A4: The failure of a compound to crystallize can be due to several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to evaporate some of the solvent to increase the concentration of the solute and then try to crystallize again.[9]
-
The solution is supersaturated: Sometimes, a solution can become supersaturated and resist crystallization. To induce crystallization, you can:
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of 2-aminothiazole derivatives.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent in which the compound is less soluble. - Use a mixed-solvent system, adding a "poor" solvent to the solution of the compound in a "good" solvent until turbidity is observed, then redissolve by heating and cool slowly.[10] |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. - Perform a second recrystallization. |
| Premature Crystallization | The solution cools too quickly during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated after filtration. |
| Oiling Out | The compound is melting before it crystallizes. The solution is too concentrated. | - Add more of the "good" solvent to the hot solution. - Ensure slow cooling. - Select a solvent with a lower boiling point. |
| Difficulty Filtering Crystals | Crystals are too fine or needle-like. | - Allow the crystals to grow slowly without disturbance. - Try a different solvent system that may favor the formation of larger crystals. |
Data Presentation
Solvent Suitability for Recrystallization
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures. [4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |
| 278.15 | 0.2458 | 0.1452 | 0.1156 | 0.0987 | 0.1876 | 0.2011 | 0.0876 | 0.0432 |
| 283.15 | 0.2876 | 0.1765 | 0.1423 | 0.1211 | 0.2234 | 0.2435 | 0.1098 | 0.0567 |
| 288.15 | 0.3345 | 0.2111 | 0.1721 | 0.1465 | 0.2632 | 0.2898 | 0.1345 | 0.0723 |
| 293.15 | 0.3854 | 0.2489 | 0.2045 | 0.1743 | 0.3065 | 0.3398 | 0.1612 | 0.0901 |
| 298.15 | 0.4398 | 0.2898 | 0.2398 | 0.2043 | 0.3521 | 0.3921 | 0.1898 | 0.1102 |
| 303.15 | 0.4976 | 0.3332 | 0.2776 | 0.2365 | 0.3998 | 0.4465 | 0.2201 | 0.1321 |
| 308.15 | 0.5587 | 0.3789 | 0.3178 | 0.2709 | 0.4498 | 0.5023 | 0.2523 | 0.1556 |
| 313.15 | 0.6221 | 0.4267 | 0.3601 | 0.3076 | 0.5012 | 0.5601 | 0.2865 | 0.1804 |
Data extracted from the publication and presented in a summarized format.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Hot Ethanol
This protocol is suitable for many 2-aminothiazole derivatives that are soluble in hot ethanol and sparingly soluble at room temperature.[1][3]
Materials:
-
Crude 2-aminothiazole derivative
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude 2-aminothiazole derivative in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot ethanol until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is useful when a single solvent is not ideal. Ethanol acts as the "good" solvent, and water acts as the "poor" solvent.[6]
Materials:
-
Crude 2-aminothiazole derivative
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source
-
Filtration apparatus
Methodology:
-
Dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
If too much water is added and the solution remains cloudy upon heating, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals.
Mandatory Visualizations
Caption: General Recrystallization Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. physicsforums.com [physicsforums.com]
- 3. 2-Acetylthiazole CAS#: 24295-03-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
managing stability of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone during reactions
Technical Support Center: 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of this compound during chemical reactions. The inherent reactivity of this α-haloketone, a critical intermediate in the synthesis of various pharmaceuticals, necessitates careful handling to prevent degradation and ensure high reaction yields.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a major concern?
A1: this compound is a bifunctional organic compound featuring a 2-aminothiazole ring and an α-bromo ketone moiety.[5] Its structure makes it a valuable building block, particularly in the synthesis of cephalosporin antibiotics like Cefditoren Pivoxil.[6][7][8][9] The primary concern is its high reactivity. As an α-haloketone, the carbon atom bearing the bromine is highly electrophilic, making the compound susceptible to nucleophilic attack and a potent alkylating agent.[2][10] This reactivity can lead to self-condensation, decomposition, or unwanted side reactions if not properly managed.[11][12]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways stem from its two reactive sites: the α-carbon and the carbonyl group. Key pathways include:
-
Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, water, alcohols), leading to the displacement of the bromide.[10] This is often the desired reaction but can be a degradation pathway if the nucleophile is unintended (e.g., trace moisture).
-
Self-Condensation/Dimerization: In the presence of a base, the α-hydrogen (on the methyl group of the ketone) can be abstracted, or the amino group of one molecule can attack the electrophilic C-Br center of another, leading to dimers or oligomers.
-
Hydrolysis: Reaction with water can replace the bromine atom with a hydroxyl group, forming 1-(2-amino-4-methylthiazol-5-yl)-2-hydroxyethanone.
-
Protodebromination: The loss of the bromine atom and its replacement with a hydrogen can occur, particularly under certain cross-coupling conditions or in the presence of a proton source and a reducing agent.[12]
Q3: What are the recommended storage and handling conditions?
A3: To maintain its integrity, the compound should be stored under the following conditions:
-
Temperature: Store in a freezer, preferably under -20°C, to minimize thermal decomposition.[13]
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.[11][12]
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Light: Protect from light, as light can sometimes promote radical-based decomposition pathways.
Q4: Which reagents and conditions are generally incompatible with this compound?
A4: To avoid degradation and side reactions, avoid the following:
-
Strong Bases: Can promote self-condensation and other side reactions.[12] If a base is required, a mild, non-nucleophilic base is often preferred.
-
Protic Solvents: Solvents like water, methanol, or ethanol can act as nucleophiles, leading to solvolysis. Anhydrous aprotic solvents (e.g., THF, DMF, Dioxane) are recommended.[12]
-
Primary and Secondary Amines: These are highly reactive towards α-haloketones.[2][10] Unless they are the intended reactant, their presence (even as impurities) should be avoided.
-
High Temperatures: Elevated temperatures can accelerate decomposition.[12] Reactions should be run at the lowest effective temperature.
Troubleshooting Guide
Issue 1: Low or No Yield in Subsequent Reaction
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity of this compound via NMR or LC-MS before use. Use freshly acquired or properly stored material. |
| Incompatible Reaction Conditions | Ensure the reaction is run under strictly anhydrous and inert conditions. Use freshly distilled, dry aprotic solvents.[12] |
| Premature Decomposition | Add the bromoethanone derivative slowly to the cooled reaction mixture, especially if the reaction is exothermic or involves strong bases/nucleophiles. |
| Incorrect Order of Addition | In reactions requiring a base, consider adding the bromoethanone derivative last to a mixture of the other reactants to minimize its exposure to basic conditions. |
| Excessive Reaction Temperature | Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration to minimize thermal degradation.[12] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Step |
| Self-Condensation/Dimerization | Perform the reaction at a higher dilution. Add the bromoethanone derivative slowly using a syringe pump to maintain a low instantaneous concentration. |
| Protodebromination (Loss of Bromine) | This is a common side reaction in cross-coupling chemistry.[12] Use milder bases (e.g., K₂CO₃, K₃PO₄), ensure rigorously anhydrous conditions, and optimize the catalyst/ligand system.[12] |
| Hydrolysis to Hydroxy-ketone | Eliminate all sources of moisture. Use anhydrous solvents, flame-dry glassware, and maintain a positive pressure of inert gas. |
| Reaction with Solvent | If using a potentially reactive solvent like DMF at high temperatures, consider alternative solvents such as Dioxane or Toluene. |
Data and Experimental Protocols
Data Presentation
Table 1: Summary of Factors Influencing the Stability of this compound
| Factor | Condition | Impact on Stability | Recommended Practice |
| Temperature | > 40 °C | High Risk of Decomposition | Maintain low temperatures (0 °C or below) during reaction and storage. |
| 0 - 25 °C | Moderate Risk | Use an ice bath for reactions unless thermal energy is required. | |
| < -20 °C | Low Risk (Optimal for Storage) | Store in a freezer under an inert atmosphere.[13] | |
| Base/pH | Strong Base (e.g., NaOH, t-BuOK) | High Risk of Side Reactions | Use mild, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) if required.[12] |
| Acidic Conditions (e.g., HCl) | Moderate Risk (Protonation of amino group) | Can be stable as a hydrochloride salt, but the free base is needed for many reactions. Neutralize carefully before use. | |
| Solvent | Protic (Water, Alcohols) | High Risk of Solvolysis | Use anhydrous, aprotic solvents (THF, Dioxane, DMF, Acetonitrile).[12] |
| Aprotic (Anhydrous) | Low Risk | Ensure solvents are rigorously dried before use. | |
| Atmosphere | Air (Oxygen, Moisture) | Moderate to High Risk | Handle exclusively under an inert atmosphere (Nitrogen or Argon).[12] |
Experimental Protocols
Protocol 1: General Protocol for Handling and Use in a Nucleophilic Substitution Reaction
This protocol provides a generalized methodology for using the title compound in a reaction with a generic nucleophile (Nu-H).
-
Glassware and Solvent Preparation:
-
Flame-dry all glassware (reaction flask, dropping funnel, condenser) under vacuum and allow to cool under a positive pressure of dry nitrogen or argon.
-
Use freshly distilled or commercially available anhydrous solvents. Ensure the solvent is degassed if the reaction is sensitive to oxygen.
-
-
Reaction Setup:
-
To the reaction flask, add the nucleophile (Nu-H, 1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF or DMF).
-
If a base is required (e.g., K₂CO₃, 1.2 eq.), add it to the flask.
-
Cool the mixture to an appropriate temperature (typically 0 °C) using an ice-water bath.
-
-
Addition of the Bromoethanone Reagent:
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent under an inert atmosphere.
-
Transfer this solution to a dropping funnel or syringe.
-
Add the solution of the bromoethanone derivative dropwise to the stirred, cooled reaction mixture over 30-60 minutes. A slow addition rate is crucial to control exotherms and minimize side reactions.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by carefully adding cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.
-
Visual Guides
Caption: Logical workflow for troubleshooting common issues.
Caption: Common degradation pathways for the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | 32519-72-5 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 9. CN105622636A - Cefditoren pivoxil intermediate preparation method - Google Patents [patents.google.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
Technical Support Center: Solvent Effects on Claisen-Schmidt Condensation of 2-Aminothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen-Schmidt condensation of 2-aminothiazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation in the context of 2-aminothiazoles?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone (in this case, a ketone-bearing 2-aminothiazole derivative) and an aromatic aldehyde that lacks α-hydrogens.[1] This base-catalyzed reaction is a fundamental method for synthesizing α,β-unsaturated ketones, often referred to as chalcones, which are valuable intermediates in medicinal chemistry and drug development.[2]
Q2: Why is the choice of solvent critical in this reaction?
A2: The solvent plays a crucial role in the Claisen-Schmidt condensation by influencing the solubility of reactants and intermediates, the reactivity of the base catalyst, and the overall reaction rate and yield. The polarity of the solvent can affect the stability of the enolate intermediate and the transition state, thereby dictating the course of the reaction. Optimizing the solvent is a key parameter for achieving high yields and purity.[3]
Q3: Are there environmentally friendly ("green") solvent options for this reaction?
A3: Yes, significant efforts have been made to develop more environmentally benign protocols. These include the use of water as a solvent, solvent-free reactions conducted by grinding the reactants together, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[3] Solvent-free methods, in particular, offer advantages such as operational simplicity, high product purity, and minimal environmental impact.
Troubleshooting Guide
Q4: I am observing a low yield or no reaction. What are the potential causes and solutions?
A4: Low yields are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Base: The choice and concentration of the base are critical. If using a standard base like NaOH or KOH, ensure it is fresh and of high purity. For substrates with lower reactivity, a stronger base might be required.
-
Suboptimal Temperature: While many Claisen-Schmidt condensations proceed at room temperature, some 2-aminothiazole derivatives may require heating to facilitate the reaction. Conversely, if side reactions are observed, cooling the reaction mixture may be beneficial.
-
Poor Solubility of Reactants: If your 2-aminothiazole or aldehyde is not fully dissolved in the chosen solvent, the reaction will be slow or incomplete. Consider a solvent system that ensures the solubility of all reactants.
-
Side Reactions of the 2-Amino Group: The free amino group on the thiazole ring can potentially undergo side reactions. If this is suspected, protection of the amino group (e.g., by acetylation) prior to the condensation may be necessary.
-
Steric Hindrance: Bulky substituents on either the 2-aminothiazole ketone or the aromatic aldehyde can sterically hinder the reaction. In such cases, longer reaction times, higher temperatures, or a more potent catalytic system may be required.
Q5: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is happening?
A5: The formation of a dark, tarry mixture often indicates polymerization or decomposition of the starting materials or product. This is frequently caused by overly harsh reaction conditions.
Solutions:
-
Reduce Base Concentration: High concentrations of a strong base can promote side reactions.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition.
-
Controlled Addition of Base: Add the base catalyst slowly or dropwise to the reaction mixture to avoid localized high concentrations.
Q6: How can I minimize the formation of byproducts?
A6: Besides the issues mentioned above, other side reactions can occur.
-
Self-condensation of the Ketone: If the ketone is particularly active, it may react with itself. Using an excess of the aromatic aldehyde can help to favor the desired crossed condensation.
-
Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde is susceptible to the Cannizzaro reaction in the presence of a strong base, using a milder base or carefully controlling the stoichiometry and reaction conditions is crucial.
Experimental Protocols & Data
Solvent and Catalyst Effects on Reaction Yield
| Entry | 2-Aminothiazole Reactant | Aldehyde Reactant | Solvent System | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| 1 | 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole | Aromatic Aldehydes | Ethanol/Water | NaOH | - | - | - | [2] |
| 2 | 2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | Benzaldehyde | Solvent-Free (Grinding) | Solid NaOH | Room Temp. | 5.5 min | 90 | |
| 3 | 2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | Substituted Aldehydes | Solvent-Free (Grinding) | Solid NaOH | Room Temp. | 3-8 min | 88-95 | |
| 4 | Acetophenone | Benzaldehyde | Aqueous Solution | 2N NaOH | 25 °C | 24 h | Quantitative | |
| 5 | Acetone | Benzaldehyde | 95% Ethanol | 10% NaOH | Room Temp. | 20 min | - | [4] |
Note: The data in entries 4 and 5 are for general Claisen-Schmidt reactions and are included for comparative purposes.
Detailed Experimental Methodologies
Protocol 1: Solvent-Free Claisen-Schmidt Condensation via Grinding
This protocol is adapted from a solvent-free procedure for the synthesis of chalcone derivatives.
-
Reactant Preparation: In a mortar, combine the 2-aminothiazole ketone (1 equivalent) and the aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Add solid sodium hydroxide (NaOH) to the mortar.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency, typically forming a paste. The reaction is usually complete within a few minutes, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, add chilled water to the mixture. The solid product is then collected by filtration, washed with water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Claisen-Schmidt Condensation in a Protic Solvent System [2][4]
This protocol is a general method that can be adapted for 2-aminothiazole derivatives.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-aminothiazole ketone (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent such as an ethanol/water mixture.
-
Catalyst Addition: While stirring at room temperature, add an aqueous or ethanolic solution of a base, such as sodium hydroxide (NaOH), dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by filtration.
-
Purification: The collected solid is washed with cold water and then with a small amount of cold ethanol to remove residual base and unreacted starting materials. The product can be further purified by recrystallization.
Visualized Workflows and Logic
References
Technical Support Center: Catalyst Selection for Reactions Involving 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone. The focus is on catalyst selection for the primary application of this reagent: the synthesis of fused heterocyclic systems such as imidazo[2,1-b]thiazoles through intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for the cyclization of this compound?
A1: In many cases, a catalyst is not necessary for the intramolecular cyclization of this compound to form the corresponding imidazo[2,1-b]thiazole derivative. The reaction can often be effectively carried out by refluxing the compound in a suitable solvent, such as ethanol. This type of reaction is an intramolecular variant of the Hantzsch thiazole synthesis.[1][2] However, if the reaction is sluggish or results in a low yield, a catalyst may be beneficial.
Q2: What type of catalysts can be used if the catalyst-free reaction is not efficient?
A2: While many syntheses of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones are performed without a catalyst, related Hantzsch-type reactions have employed various catalysts to improve yields and reaction times. For challenging intramolecular cyclizations, you could consider exploring:
-
Brønsted Acids: Acids like p-toluenesulfonic acid (p-TSA) or mineral acids can protonate the carbonyl group, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the amino group.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can also activate the carbonyl group towards nucleophilic attack.
-
Solid-Supported Catalysts: For greener and more easily separable options, solid-supported catalysts like silica-supported perchloric acid (HClO₄-SiO₂) have been used in other intramolecular cyclizations to form heterocyclic systems.[3]
The choice of catalyst will depend on the specific substrate and desired reaction conditions. It is advisable to screen a few options on a small scale.
Q3: What are the recommended solvents and temperatures for this reaction?
A3: The most commonly used solvent for the synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-bromo ketones is ethanol . Other polar protic solvents like methanol or isopropanol can also be used. The reaction is typically carried out at the reflux temperature of the chosen solvent. In some cases, higher boiling point solvents like dimethylformamide (DMF) have been used.[4] Microwave irradiation has also been employed to accelerate similar reactions, often leading to shorter reaction times and higher yields.
Q4: What are the potential side reactions and how can they be minimized?
A4: A common side reaction is the formation of polymeric byproducts, especially if the concentration of the starting material is high. To minimize this, the reaction should be run at a relatively high dilution. Another potential issue is the intermolecular reaction between two molecules of the starting material instead of the desired intramolecular cyclization. Using a pseudo-dilution technique (slow addition of the substrate to the hot solvent) can favor the intramolecular pathway. Incomplete cyclization may also occur, leaving unreacted starting material or an intermediate. Ensuring a sufficient reaction time and temperature is crucial to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Ensure the solvent is refluxing vigorously. Consider switching to a higher boiling point solvent like n-butanol or DMF. |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Let the reaction run for a longer period (e.g., 24 hours). | |
| Catalyst is needed. | If the catalyst-free reaction is not proceeding, consider adding a catalytic amount of a Brønsted acid (e.g., p-TSA) or a Lewis acid (e.g., ZnCl₂). | |
| Formation of Multiple Products | Intermolecular side reactions. | Run the reaction under high dilution conditions. Use a slow-addition method to maintain a low concentration of the starting material. |
| Decomposition of starting material or product. | If the product is heat-sensitive, try running the reaction at a lower temperature for a longer time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After cooling, try to precipitate the product by adding a non-polar solvent like hexane or diethyl ether. If the product is a salt, neutralization with a base might be necessary for extraction. |
| Product is an oil. | Attempt to crystallize the oil from a different solvent system. If crystallization fails, purification by column chromatography may be necessary. |
Catalyst and Condition Comparison
| Catalyst System | Typical Solvent | Temperature | Advantages | Considerations |
| Catalyst-Free | Ethanol, Methanol | Reflux | Simple, avoids catalyst cost and removal. | May be slow or low-yielding for some substrates. |
| Brønsted Acid (e.g., p-TSA) | Toluene, Dioxane | Reflux | Can accelerate the reaction by activating the carbonyl group. | Requires anhydrous conditions; catalyst needs to be neutralized and removed during work-up. |
| Lewis Acid (e.g., ZnCl₂) | Acetonitrile, THF | Room Temp. to Reflux | Can be effective at lower temperatures. | Stoichiometric amounts may be required; catalyst removal can be challenging. |
| Solid-Supported Acid | Dichloromethane, Methanol | Room Temp. | Easy to remove by filtration, potentially reusable. | May have lower activity compared to homogeneous catalysts. |
| Microwave Irradiation | Ethanol, DMF | 100-150 °C | Significantly reduces reaction times, often improves yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: Catalyst-Free Intramolecular Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (to a concentration of 0.01-0.05 M).
-
Reaction Execution: Heat the solution to reflux and maintain the temperature for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Brønsted Acid-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq). Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to reflux for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of imidazo[2,1-b]thiazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Byproduct Formation in Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during thiazole synthesis. The following information is designed to address specific issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of thiazoles, focusing on the Hantzsch, Cook-Heilbron, and Gabriel synthesis methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, is a cornerstone of thiazole synthesis. However, it is not without its challenges, primarily the formation of regioisomeric byproducts.
Q1: My Hantzsch synthesis is producing a significant amount of an unexpected isomer. How can I control the regioselectivity?
A1: The formation of a regioisomeric byproduct is a common issue in the Hantzsch synthesis, particularly when using N-substituted thioamides. The two possible products are the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these products is highly dependent on the reaction's pH.
-
Neutral Conditions: In neutral or weakly basic media, the reaction favors the formation of the desired 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole byproduct is significantly favored. For instance, reactions carried out in a 10M HCl-EtOH mixture can lead to a high yield of the imino byproduct[1].
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. Avoid acidic conditions unless the 2-imino-2,3-dihydrothiazole is your target compound. The use of a non-acidic solvent is recommended for selective synthesis of 2-(N-substituted amino)thiazoles.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and the formation of byproducts. The two isomers may have different Rf values, allowing for easy tracking.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography or recrystallization. Their different polarity and solubility can be exploited for separation.
Q2: I am observing low yields in my Hantzsch synthesis. What are the common causes and how can I improve it?
A2: Low yields can be frustrating. Several factors can contribute to this issue:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming your reactants and reducing the yield of the desired product. The stability of the thioamide, especially in acidic conditions, can also be a limiting factor[2].
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Besides regioisomer formation, other side reactions like the formation of oxazoles (if the thioamide is contaminated with the corresponding amide) or dimerization/polymerization of reactants can occur[3].
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of your α-haloketone and thioamide. Recrystallization or distillation may be necessary.
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
Monitor the Reaction: Use TLC to monitor the consumption of starting materials and the formation of the product.
-
Stoichiometry: Using a slight excess of the thioamide can sometimes help drive the reaction to completion.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds to form 5-aminothiazoles[4].
Q3: What are the potential byproducts in a Cook-Heilbron synthesis?
A3: The Cook-Heilbron synthesis is generally a high-yielding reaction with fewer side products compared to other methods. However, potential issues can arise from:
-
Incomplete Cyclization: If the cyclization is not complete, you may isolate intermediates.
-
Side reactions of the α-aminonitrile: α-aminonitriles can be unstable and may undergo side reactions, especially if not handled properly.
-
Reactions with impurities: Impurities in the starting materials or solvents can lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Use Fresh Starting Materials: Use freshly prepared or purified α-aminonitriles.
-
Anhydrous Conditions: Ensure anhydrous conditions if your reactants are sensitive to moisture.
-
Optimize Reaction Time and Temperature: Monitor the reaction to determine the optimal time for complete conversion.
Gabriel Thiazole Synthesis
The Gabriel synthesis of thiazoles involves the reaction of an acylaminoketone with phosphorus pentasulfide[5][6].
Q4: I am getting a complex mixture of products in my Gabriel thiazole synthesis. What could be the cause?
A4: The Gabriel thiazole synthesis can sometimes lead to a mixture of products due to the harsh reagents and conditions often employed. Potential side reactions include:
-
Decomposition of Starting Materials: The high temperatures and strong reagents can cause decomposition of the starting materials or the product.
-
Incomplete Thionation: Incomplete thionation of the amide can lead to the presence of oxazole byproducts.
-
Over-reaction or side reactions with phosphorus pentasulfide: Phosphorus pentasulfide is a strong dehydrating and sulfurizing agent and can promote other unwanted reactions.
Troubleshooting Steps:
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid decomposition.
-
Optimize Reagent Stoichiometry: Use the appropriate stoichiometry of phosphorus pentasulfide to ensure complete thionation without excessive side reactions.
-
Alternative Thionating Agents: Consider using milder thionating agents like Lawesson's reagent.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in Hantzsch Thiazole Synthesis
| α-Haloketone | N-Substituted Thiourea | Solvent | Conditions | Ratio of 2-Amino-thiazole : 2-Iminothiazoline | Reference |
| Chloroacetone | N-Methylthiourea | Ethanol | Neutral, Reflux | Predominantly 2-(Methylamino)-4-methylthiazole | [1] |
| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH (1:2) | 80 °C, 20 min | 1 : 2.7 (27% : 73%) | [1] |
| Phenacyl bromide | N-Phenylthiourea | Methanol | Neutral, Reflux | High yield of 2-(Phenylamino)-4-phenylthiazole | N/A |
| Phenacyl bromide | N-Phenylthiourea | Acetic Acid | Reflux | Mixture of isomers | N/A |
Note: "N/A" indicates that while the trend is reported, specific quantitative ratios were not provided in the cited sources.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
This protocol is a general procedure for the synthesis of a 2-aminothiazole under neutral conditions to favor the desired product.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
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Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This is a general procedure illustrating the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Ethanol
Procedure:
-
Dissolve the α-aminonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, the product may precipitate from the solution. If so, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Gabriel Synthesis of a 2,5-Disubstituted Thiazole
This protocol outlines a general procedure for the Gabriel synthesis of a thiazole.
Materials:
-
Acylaminoketone (e.g., N-acetyl-2-aminoacetophenone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the acylaminoketone (1 equivalent) in pyridine.
-
Carefully add phosphorus pentasulfide (0.5 equivalents) in portions to the stirred solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Hantzsch Synthesis: pH Control of Regioselectivity.
Caption: General Troubleshooting Workflow for Thiazole Synthesis.
References
Technical Support Center: Column Chromatography Purification of Thiazole Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the column chromatography purification of thiazole compounds. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the column chromatography of thiazole derivatives in a question-and-answer format.
Q1: My thiazole compound is not moving from the origin on the TLC plate, even with a polar solvent system.
A1: This is a common issue, particularly with thiazole derivatives that possess basic nitrogen atoms. The acidity of standard silica gel can lead to strong adsorption of basic compounds.
-
Possible Cause: Your thiazole compound is basic and is strongly adsorbing to the acidic sites on the silica gel.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Before packing your column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as 0.1-1% triethylamine (NEt3) or pyridine in your eluent. This will neutralize the acidic sites and reduce strong adsorption.[1]
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Use a Different Stationary Phase: If neutralization is ineffective, consider using a less acidic stationary phase like neutral or basic alumina.[1] Alternatively, for very polar compounds, reversed-phase chromatography (e.g., C18 silica) might be a suitable option.
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Increase Solvent Polarity Drastically: For highly polar thiazoles, a more aggressive solvent system may be required. Mixtures of dichloromethane (DCM) and methanol (MeOH), often starting from 1% MeOH and gradually increasing to 10%, can be effective.[2]
-
Q2: My thiazole compound is streaking or tailing on the TLC plate and column.
A2: Streaking is often a sign of interactions between your compound and the stationary phase, or overloading the column.
-
Possible Cause 1: Acidity/Basicity of the Compound: Thiazoles can act as bases due to the lone pair of electrons on the nitrogen atom, leading to interactions with acidic silica gel.
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Solution: Add a small amount of a modifier to your eluent. For basic thiazoles, adding 0.1-1% triethylamine or pyridine can improve peak shape. For acidic thiazoles, a small amount of acetic acid may help.[1]
-
-
Possible Cause 2: Overloading: Applying too much sample to your column can lead to broad, tailing peaks.
-
Solution: As a general rule, use about 25-50 g of silica gel for every 1 g of crude product. If you are still observing tailing, try reducing the amount of sample loaded onto the column.
-
-
Possible Cause 3: Poor Solubility: If your compound is not fully dissolved in the mobile phase at the top of the column, it can lead to streaking.
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Solution: Ensure your sample is dissolved in the minimum amount of solvent before loading. If solubility in the eluent is low, consider a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.
-
Q3: My thiazole compound appears to be decomposing on the column.
A3: Some thiazole derivatives can be sensitive to the acidic nature of silica gel.
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Possible Cause: The thiazole ring or functional groups on your compound are unstable on acidic silica gel.
-
Troubleshooting Steps:
-
Test for Stability: Run a 2D TLC to check for decomposition. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing.
-
Deactivate the Silica Gel: As mentioned in Q1, neutralize the silica gel with a base like triethylamine.
-
Switch Stationary Phase: Use a more inert stationary phase such as neutral alumina or Florisil.[1]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) while still achieving good separation to reduce the time your compound is in contact with the stationary phase.
-
Q4: I am having difficulty separating my desired thiazole product from a very similar impurity.
A4: This requires optimizing the separation conditions to enhance the selectivity between your product and the impurity.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems on TLC. Try solvents with different polarities and selectivities. Common systems for thiazoles include hexane/ethyl acetate and dichloromethane/methanol.[2][3] Aim for an Rf value of your target compound between 0.2 and 0.4 for the best separation on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with similar polarities.
-
Alternative Chromatography Techniques: If column chromatography on silica or alumina is not successful, consider preparative TLC for small-scale purifications or High-Performance Liquid Chromatography (HPLC) for more challenging separations.
-
Quantitative Data: TLC of Thiazole Derivatives
The following table summarizes reported Rf values for various thiazole derivatives in different solvent systems, which can serve as a starting point for developing your own purification methods.
| Thiazole Derivative | Solvent System (v/v) | Rf Value |
| 2-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide | n-hexane:ethyl acetate (4:1) | - |
| N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide | n-hexane:ethyl acetate (4:1) | - |
| N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide | n-hexane:ethyl acetate (3:2) | - |
| 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide | n-hexane:ethyl acetate (3.5:1.5) | - |
| 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | ethyl acetate:n-hexane (1:1) | 0.26 |
| 2,5-bis-methyl/ethylsulphanyl-thiazole-4-carboxylic acid methyl ester | ethyl acetate:hexane (5:95) | 0.74 |
| N-(3-methoxybenzylidene)-4–(4-bromophenyl)thiazol-2-imine | hexane:ethyl acetate (6:4) | 0.53 |
| 4-(4-bromophenyl)thiazol-2-amine | hexane:ethyl acetate (7:3) | 0.50 |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Thiazole Derivative
This protocol provides a general guideline for the purification of a thiazole derivative using flash column chromatography on silica gel.
Materials:
-
Crude thiazole compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) of appropriate purity
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. Use approximately 25-50 g of silica for every 1 g of crude product.[4]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another small layer (approx. 1 cm) of sand on top of the silica bed to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude thiazole compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in separate tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by changing the solvent composition.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified thiazole compound.
-
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in column chromatography.
Caption: Troubleshooting guide for a compound that does not move from the origin.
Caption: Troubleshooting guide for streaking or tailing of a compound.
References
Technical Support Center: Protecting Group Strategies for the 2-Amino Group in Thiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for the 2-amino group in thiazole synthesis. This resource includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 2-amino group of thiazole during synthesis?
A1: The 2-amino group of the thiazole ring is nucleophilic and can react with various electrophiles.[1] Protection is crucial to prevent unwanted side reactions at this position while performing chemical transformations on other parts of the molecule. This ensures chemoselectivity and leads to higher yields of the desired product.
Q2: What are the most common protecting groups for the 2-aminothiazole moiety?
A2: The most common protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Acyl and sulfonyl groups are also used for derivatization, which can be considered a form of protection depending on the synthetic route.
Q3: What is "orthogonal protection," and why is it important in thiazole chemistry?
A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[2] This strategy is vital for the synthesis of complex, polyfunctionalized thiazole derivatives, as it allows for the selective deprotection and modification of different functional groups at various stages of the synthesis.[2]
Q4: Can the sulfur atom in the thiazole ring interfere with any deprotection methods?
A4: Yes, the sulfur atom in the thiazole ring can poison palladium catalysts used in the hydrogenolysis of Cbz groups.[3][4][5] This can lead to slow or incomplete reactions. In such cases, alternative deprotection methods or the use of a higher catalyst loading may be necessary.[3][4]
Troubleshooting Guides
Boc Protection and Deprotection
Q5: My Boc-protection of 2-aminothiazole is giving a low yield. What could be the issue?
A5: Low yields in Boc protection can arise from several factors:
-
Inadequate Base: The choice and amount of base are critical. For less nucleophilic amines like 2-aminothiazole, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary to facilitate the reaction with Boc anhydride ((Boc)₂O).
-
Solvent Issues: The solubility of the 2-aminothiazole derivative in the reaction solvent can be a limiting factor. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[6]
-
Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Side Reactions: In the presence of other nucleophiles (e.g., hydroxyl groups), competitive reactions can occur.
Q6: I'm observing incomplete Boc deprotection with trifluoroacetic acid (TFA). How can I resolve this?
A6: Incomplete Boc deprotection is a common issue.[7] Consider the following solutions:
-
Insufficient Acid Strength or Concentration: Ensure your TFA is not old or has absorbed water, which can reduce its effectiveness. Increasing the concentration of TFA in the solvent (e.g., from 20% to 50% in DCM) can improve the reaction rate.[8]
-
Reaction Time and Temperature: Some sterically hindered or electronically deactivated Boc-protected amines require longer reaction times or slightly elevated temperatures for complete removal.[7]
-
Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings.[9] Adding a scavenger like triisopropylsilane (TIS) or anisole can trap this cation and prevent side product formation.
Q7: After TFA-mediated Boc deprotection, I have difficulty isolating my product. What is the best work-up procedure?
A7: The product of a TFA-mediated deprotection is the amine trifluoroacetate salt.
-
Evaporation: After the reaction is complete, remove the TFA and solvent under reduced pressure.
-
Precipitation: The salt can often be precipitated by adding a non-polar solvent like diethyl ether.
-
Neutralization: To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base like sodium bicarbonate solution. Be cautious, as vigorous CO₂ evolution can occur.
-
Extraction: Extract the free amine into an organic solvent, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate.
Cbz Protection and Deprotection
Q8: My Cbz deprotection by catalytic hydrogenation is sluggish. What is the problem?
A8: This is a frequent issue, especially with sulfur-containing compounds like thiazoles.[3][4][5][10]
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can deactivate the palladium catalyst.[3][4][5]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). Alternatively, consider a different deprotection method, such as using HBr in acetic acid, if your substrate is stable to these conditions.[10]
-
-
Poor Catalyst Quality: The activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Hydrogen Pressure: For challenging substrates, atmospheric pressure may not be sufficient. Using a Parr hydrogenator to increase the pressure can be effective.[10]
Fmoc Protection and Deprotection
Q9: I am seeing incomplete Fmoc deprotection using piperidine. What should I do?
A9: Incomplete Fmoc removal can lead to deletion sequences in peptide synthesis.
-
Insufficient Deprotection Time: Ensure the deprotection is carried out for a sufficient duration. A two-step process (e.g., 3 minutes followed by 10-15 minutes with fresh reagent) is common.[5]
-
Reagent Degradation: Use fresh piperidine solution, as it can degrade over time.
-
Steric Hindrance: For sterically hindered amino acids, a stronger base combination like 2% 1,8-diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF can be more effective.[11]
Data Presentation
Table 1: Comparison of Common Protecting Groups for 2-Aminothiazole
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Notes |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM, THF) | Strong Acid (e.g., TFA, HCl in dioxane)[8] | Stable to bases and hydrogenolysis. Orthogonal to Fmoc and Cbz. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, DCM) | H₂/Pd-C, HBr/AcOH, Na/liq. NH₃ | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[2] Susceptible to catalyst poisoning by sulfur.[3][4][5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Base (e.g., 20% Piperidine in DMF)[11] | Stable to acids and hydrogenolysis. Orthogonal to Boc and Cbz.[2] |
Table 2: Quantitative Data for Protecting Group Manipulations
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc Protection | Ethyl 5-aminothiazole-2-carboxylate | (Boc)₂O, DMAP, THF, rt, 6h | 88.2 | [6] |
| Boc Protection | 2-Aminothiazole derivative | (Boc)₂O, TEA, DCM, rt, 12h | High | [6] |
| Cbz Protection | General Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h | 90 | [10] |
| Boc Deprotection | General Boc-amine | 20-50% TFA in DCM, rt, 0.5-4h | High | [8] |
| Cbz Deprotection | General Cbz-amine | H₂, 10% Pd/C, MeOH, rt | >95 | [10] |
| Fmoc Deprotection | General Fmoc-amine | 20% Piperidine in DMF, rt, 2 x 10 min | High | [11] |
Experimental Protocols
Protocol 1: Boc Protection of 2-Aminothiazole
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected 2-aminothiazole (1.0 eq) in anhydrous DCM.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Isolation: The resulting trifluoroacetate salt can be used directly or neutralized with a mild base and extracted to yield the free amine.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected 2-aminothiazole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight, may need to be higher due to potential poisoning).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: General workflow for protecting group strategy in thiazole synthesis.
Caption: Troubleshooting logic for incomplete Boc deprotection.
Caption: Orthogonal protection strategy for a polyfunctional thiazole derivative.
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid | 302964-02-9 | Benchchem [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of the molecular structure of novel therapeutic agents is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the characterization and development of this promising class of compounds.
The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a bromoethanone group at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, making these compounds versatile intermediates in drug discovery. This guide will focus on the interpretation of ¹H and ¹³C NMR spectra, which are crucial for confirming the structure and purity of these derivatives.
Comparative NMR Data
The chemical shifts observed in the ¹H and ¹³C NMR spectra of 1-(2-Amino-4-methylthiazol-5-yl)-ethanone derivatives are influenced by the substituents on the thiazole ring and the ethanone side chain. The following tables summarize the NMR data for the parent compound, 1-(2-Amino-4-methylthiazol-5-yl)ethanone, and provide expected shifts for its brominated derivative. This comparison is essential for verifying the success of the bromination reaction.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | DMSO-d₆ | 7.90 (s, 2H, NH₂), 2.65 (s, 3H, thiazole-CH₃), 2.33 (s, 3H, COCH₃)[4] |
| This compound (Expected) | CDCl₃ | ~7.0-8.0 (br s, 2H, NH₂), ~4.4 (s, 2H, COCH₂Br), ~2.5 (s, 3H, thiazole-CH₃) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | - | Data not explicitly found, but expected signals for thiazole ring carbons (C2, C4, C5), methyl carbons, and carbonyl carbon. |
| This compound (Expected) | CDCl₃ | Expected signals for thiazole ring carbons, methyl carbon, carbonyl carbon (~190 ppm), and bromomethyl carbon (~30 ppm).[5] |
Experimental Protocols
Reproducible and high-quality NMR data are contingent upon meticulous experimental procedures. The following sections detail the synthesis of the parent compound and a general protocol for NMR analysis.
Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
The synthesis of the precursor, 1-(2-amino-4-methylthiazol-5-yl)ethanone, is a key step. A common method is the Hantzsch thiazole synthesis.
Materials:
-
3-Chloro-2,4-pentanedione
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 3-chloro-2,4-pentanedione and thiourea in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1-(2-amino-4-methylthiazol-5-yl)ethanone.
Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone
Materials:
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone
-
Bromine or N-Bromosuccinimide (NBS)
-
Suitable solvent (e.g., acetic acid, chloroform)
Procedure:
-
Dissolve 1-(2-Amino-4-methylthiazol-5-yl)ethanone in the chosen solvent.
-
Slowly add an equimolar amount of bromine or NBS to the solution at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
NMR Analysis Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the synthesis and potential biological mechanism of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and NMR analysis of the target compound.
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell proliferation and survival.[6][7] The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by 2-aminothiazole derivatives.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry in the Analysis of 2-Aminothiazole Products: A Comparative Guide
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Its prevalence necessitates robust analytical methodologies for characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the sensitive and selective analysis of 2-aminothiazole derivatives. This guide provides a comparative overview of mass spectrometry-based techniques for the characterization of these products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for 2-aminothiazole products is dictated by the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or purity assessment. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are crucial for initial structural confirmation, chromatographic methods coupled with mass spectrometry offer unparalleled sensitivity and specificity for quantification and identification in complex mixtures.[3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identification and quantification of 2-aminothiazole compounds, especially in biological fluids.[3] High-performance liquid chromatography with UV detection (HPLC-UV) is also a reliable method for quantification in analytical solutions.[5][6]
Below is a summary of quantitative data from various studies, highlighting the performance of different analytical methods for 2-aminothiazole derivatives.
| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3: HPLC-UV |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole (21MAT) |
| Matrix | Human Urine | Fish Tissue, Dust | Analytical Solutions |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | HPLC with UV Detector |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Direct injection |
| Linearity Range | 1.25–1250 ng/mL (for a similar compound)[5][6] | 0.5 - 500 µg/L (in solution) | 0.5, 1, and 1.5 mg/mL (concentrations tested)[7] |
| Limit of Detection (LOD) | 0.07 ng/mL[7] | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections provide protocols for the analysis of 2-aminothiazole products using LC-MS/MS and HPLC-UV.
Protocol 1: Quantification of a Novel Aminothiazole (21MAT) in Rat Plasma by LC-MS/MS[5][6]
This protocol details a robust bioanalytical method for the quantification of a novel 2-aminothiazole derivative (21MAT) in a biological matrix.
Instrumentation:
-
LC-MS/MS system (e.g., SCIEX API 4000) with an Electrospray Ionization (ESI) source.[3]
-
Analytical Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm particle size).[5][6]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Isocratic elution with 15% of a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid and 85% of a 5 mM ammonium formate solution.[3][5][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of a 95:5% v/v mixture of methanol and acetonitrile containing 0.1% v/v formic acid to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the prepared sample into the LC-MS/MS system.
Protocol 2: HPLC-UV Method for the Determination of a Novel Aminothiazole (21MAT)[5]
This protocol is suitable for the quantification of 2-aminothiazole products in analytical solutions.
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[5]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile.[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection Wavelength: 272 nm.[5]
Sample Preparation:
-
Prepare a stock solution of the 2-aminothiazole standard in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to known concentrations to create a calibration curve.
-
Dissolve the synthesized 2-aminothiazole compound in the mobile phase to a known concentration.
-
Inject the standard solutions and the sample solution into the HPLC system.
Visualizing Analytical Workflows
Understanding the experimental workflow is critical for proper implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key steps in the sample preparation and analysis of 2-aminothiazole products.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Assessment of Synthesized Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals. Ensuring the purity of synthesized thiazole derivatives is a critical step in the drug development pipeline, directly impacting the reliability of biological data and the safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide provides a comparative overview of RP-HPLC methods for the purity assessment of various synthesized thiazole compounds, supported by experimental data and detailed protocols.
The Role of RP-HPLC in Purity Analysis
Reverse-phase HPLC is the method of choice for analyzing moderately polar compounds like many thiazole derivatives.[1] The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. By modifying the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved between the main thiazole compound and its process-related impurities.[1]
Common Impurities in Thiazole Synthesis
The Hantzsch thiazole synthesis, a widely used method, involves the reaction of an α-haloketone with a thioamide.[2] Potential impurities arising from this synthesis can include:
-
Unreacted starting materials: α-haloketone and thioamide.[1]
-
By-products: Formed from side reactions.[1]
-
Degradation products: Resulting from instability of the product under reaction or work-up conditions.[3]
-
Isomers: In cases of asymmetric substitution, isomeric products may form.
Impurity profiling by HPLC is essential to identify and quantify these unwanted components.[4][5]
Comparative Analysis of HPLC Methods
The selection of HPLC parameters is crucial for achieving optimal separation of the target thiazole compound from its impurities. The following tables summarize different RP-HPLC conditions used for the analysis of various thiazole derivatives, providing a basis for method development and comparison.
Table 1: HPLC Systems for Purity Assessment of Thiazole Derivatives
| Thiazole Derivative Class | Column | Mobile Phase | Detection | Reference |
| 2-Aminothiazoles | C18 (e.g., Phenomenex Luna, 50 mm × 4.6 mm, 5 µm) | Isocratic: Acetonitrile and 0.1% Orthophosphoric Acid in water | UV-Vis | [6] |
| Substituted Thiazoles | C18 (e.g., Phenomax C-18, 250 mm × 4.5 mm, 5 µm) | Isocratic: 70:30 Methanol:Water | UV at 238 nm | [3] |
| Bis-thiazol-2-amine Derivatives | C18 (e.g., X-Bridge, 150 mm) | Gradient: Acetonitrile and TFA in water | UV and Mass Spec | [7] |
| Indole–Thiazole Derivative | C18 (XBridge, 250 mm x 4.6 mm, 3.5 µm) | Isocratic: 85:15 Acetonitrile:Water (0.05% TFA) | UV at 348 nm | [8] |
| 2-Mercaptothiazole | C18 (Diaspher-110-C18, 150 × 4 mm, 5 µm) | Isocratic: 5:95 Acetonitrile:Acetate buffer (pH 4.70) | UV at 320 nm | [9] |
Table 2: Comparative Chromatographic Data for Selected Thiazole Compounds
| Compound | HPLC Method Summary | Retention Time (min) | Purity/Recovery (%) | Reference |
| Indole–Thiazole Derivative (CS03) | C18 column, ACN:H₂O (85:15) with 0.05% TFA, 0.8 mL/min | 4.21 | Accuracy: 103.3-105.2% | [8] |
| 4-(benzo[d]thiazol-2-yl)benzaldehyde | C18 column, Gradient ACN:H₂O with 0.1% Formic Acid, 1.0 mL/min | Main Peak: ~8.5 | Not Specified | [1] |
| Ampicillin-Thiadiazole Derivative | C18 column, 80:20 H₂O (0.1% Acetic Acid):ACN, 1.1 mL/min | 4.935 | Not Specified | [10] |
| Thiamazole | C18 column (Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm), Gradient ACN:Ammonium Acetate Buffer | ~17 | Not Specified | [11] |
Detailed Experimental Protocol: A Generalized RP-HPLC Method
This protocol outlines a typical starting point for the purity assessment of a newly synthesized thiazole compound. Optimization will likely be required based on the specific physicochemical properties of the analyte.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Trifluoroacetic Acid (TFA) (for mobile phase modification)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector, or select a specific wavelength (e.g., 254 nm) based on the UV absorbance maximum of the compound.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized thiazole compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the compound is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and purity assessment of thiazole compounds.
Caption: General workflow for the synthesis and purity assessment of thiazole compounds.
Caption: Logical flow for HPLC-based purity determination of a synthesized compound.
Conclusion
The purity assessment of synthesized thiazole compounds is a non-negotiable aspect of pharmaceutical research and development. RP-HPLC offers a robust and versatile platform for this purpose. While a universal method does not exist, the principles of reverse-phase chromatography and the examples provided in this guide offer a strong foundation for developing and validating a suitable analytical method for a wide range of thiazole derivatives. By carefully selecting the column, mobile phase, and other chromatographic parameters, researchers can confidently determine the purity of their synthesized compounds, ensuring the integrity of their subsequent studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New publication – retention studies in C18 column using novel fluorinated eluent additives - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. purkh.com [purkh.com]
Comparative Reactivity Analysis: 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone and Other α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone against other common α-haloketones. The inherent reactivity of α-haloketones makes them crucial building blocks in organic synthesis, particularly for constructing heterocyclic scaffolds of medicinal importance.[1][2] Understanding the relative reactivity of these electrophiles is essential for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
The reactivity of α-haloketones is primarily governed by the electronic effects of the carbonyl group and the halogen atom, which polarize the α-carbon, making it highly susceptible to nucleophilic attack.[3][4] These compounds are potent alkylating agents, readily participating in bimolecular nucleophilic substitution (SN2) reactions, Favorskii rearrangements, and as precursors to heterocycles like thiazoles and pyrroles.[3][5]
Theoretical Framework for Reactivity
The primary reaction pathway for α-haloketones with most nucleophiles is the SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside relative to the leaving group (the halogen).[6] The reaction rate is dependent on the concentrations of both the α-haloketone and the nucleophile, following second-order kinetics (Rate = k[α-haloketone][Nucleophile]).[6][7]
Several factors influence the rate of this reaction:
-
Substituent Effects: Electron-withdrawing groups on the ketone moiety enhance the electrophilicity of the α-carbon, increasing the reaction rate. Conversely, electron-donating groups can decrease reactivity.
-
Leaving Group Ability: The reactivity order for the halogen leaving group is generally I > Br > Cl > F, corresponding to the stability of the resulting halide anion.
-
Steric Hindrance: Bulky groups near the reaction center can impede the backside attack of the nucleophile, slowing the reaction.[8]
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF) are typically preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.
Comparative Reactivity Data
Table 1: Calculated Activation Energies (ΔE‡) for the SN2 Reaction of Substituted α-Bromoacetophenones with Hydroxide Ion
| α-Bromoacetophenone Substituent (R) | Substituent Effect | Calculated ΔE‡ (kcal/mol) | Expected Relative Reactivity |
| -NO₂ (4-Nitro) | Strong Electron-Withdrawing | 18.5 | Highest |
| -H (Unsubstituted) | Neutral | 20.1 | High |
| -CH₃ (4-Methyl) | Weak Electron-Donating | 20.4 | Medium |
| -OCH₃ (4-Methoxy) | Strong Electron-Donating | 20.7 | Lower |
| -NH₂ (4-Amino) | Very Strong Electron-Donating | 21.1 | Lowest |
| Data extrapolated from computational studies.[9] |
Analysis of this compound:
The subject molecule contains a 2-amino-4-methylthiazole group attached to the carbonyl. This heterocyclic system possesses unique electronic features:
-
The 2-amino group is a very strong electron-donating group, which would be expected to decrease the electrophilicity of the α-carbon by donating electron density through the thiazole ring to the carbonyl group. This effect would suggest a reactivity comparable to or even lower than 4-amino-α-bromoacetophenone.
-
The thiazole ring itself is an electron-rich heterocycle, but the sulfur and nitrogen heteroatoms also exert inductive and resonance effects that modulate the electronic environment in a complex manner.
Considering the potent electron-donating nature of the amino group, it is predicted that This compound will exhibit lower SN2 reactivity compared to unsubstituted phenacyl bromide (α-bromoacetophenone) and significantly lower reactivity than analogs bearing electron-withdrawing groups (e.g., 4-nitro-α-bromoacetophenone). Its reactivity is likely to be on par with other α-bromoketones that have strong electron-donating substituents.
Experimental Protocols
The following are representative experimental protocols for the synthesis and reaction of α-haloketones, focusing on the Hantzsch thiazole synthesis, a cornerstone reaction utilizing these reagents.[10]
Protocol 1: Synthesis of a 2-Aminothiazole via Hantzsch Condensation
This protocol describes a general procedure for the reaction of an α-bromoketone with thiourea to form a 2-aminothiazole derivative.[11]
Materials:
-
Substituted α-bromoketone (e.g., α-bromoacetophenone) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Copper silicate (10 mol %) (Optional, as catalyst)[11]
Procedure:
-
Combine the α-bromoketone (1.0 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol %) in a round-bottom flask.
-
Add ethanol (5 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a catalyst was used, filter the mixture to recover the heterogeneous catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.
Protocol 2: Synthesis of this compound
This two-step procedure is a likely route for the synthesis of the target compound, involving the formation of the ketone precursor followed by α-bromination.
Step A: Synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone This precursor can be synthesized via various established methods. One common route involves the reaction of 3-chloro-2,4-pentanedione with thiourea.
Step B: α-Bromination of 1-(2-Amino-4-methylthiazol-5-yl)ethanone This procedure is adapted from protocols for the bromination of activated aromatic systems.[12][13]
Materials:
-
1-(2-Amino-4-methylthiazol-5-yl)ethanone (1.0 mmol)
-
Bromine (1.0 mmol) or Copper(II) Bromide (CuBr₂) (1.1 mmol)[13]
-
Dimethylformamide (DMF) (10 mL) or Acetonitrile[13]
-
Sodium bicarbonate (2.0 mmol)
Procedure:
-
Dissolve 1-(2-Amino-4-methylthiazol-5-yl)ethanone (1.0 mmol) in DMF (10 mL) in a round-bottom flask protected from light.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 mmol) in DMF dropwise with stirring. Alternatively, add solid CuBr₂ (1.1 mmol) if using acetonitrile as the solvent.[13]
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully add sodium bicarbonate (2.0 mmol) to neutralize the HBr byproduct.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General SN2 pathway for an α-bromoketone.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Caption: Key factors influencing α-haloketone reactivity.
References
- 1. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. fiveable.me [fiveable.me]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for 2-Aminothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The classical Hantzsch synthesis, reacting α-haloketones with thiourea, has long been the standard route to this valuable heterocycle. However, the lachrymatory and toxic nature of α-haloketones has prompted the development of safer and more efficient alternative synthetic strategies. This guide provides an objective comparison of contemporary building blocks and methodologies for 2-aminothiazole synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methodologies
The following table summarizes the performance of various alternative methods for the synthesis of 2-aminothiazoles, offering a direct comparison of their efficiency and applicability with different substrates.
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| One-Pot Halogenation/Cyclization | Ketone, Thiourea | I₂, NBS, or CuBr₂ | 1 - 12 h | 68 - 90+ | Avoids isolation of hazardous α-haloketones, one-pot procedure.[1] | Use of halogenating agents. |
| Visible-Light Induced Synthesis | Active Methylene Ketone, Thiourea | Eosin Y, Blue LED, EtOH/H₂O | 12 - 24 h | up to 96 | Green and mild conditions, metal-free, avoids external oxidants.[2][3] | Longer reaction times for some substrates. |
| Microwave-Assisted Synthesis | Ketone, Thiourea, Iodine | Microwave irradiation (170 W) | 5 - 15 min | Good | Drastic reduction in reaction time, often high yields.[4] | Requires specialized microwave equipment. |
| α-Tosyloxyketone Approach | α-Tosyloxyketone, Thiourea | PEG-400, Na₂CO₃ | Not specified | Good | Utilizes less hazardous starting materials compared to α-haloketones. | Requires synthesis of α-tosyloxyketone. |
| Three-Component Ultrasound-Assisted | Methyl Ketone, Thiourea, NBS | Brønsted acidic ionic liquid, Ultrasound | 35 - 115 min | 20 - 78 | Rapid, one-pot, catalyst can be recycled.[5][6] | Yields can be variable depending on substrates. |
| Ionic Liquid Catalysis | Aryl Ketone, NBS, Thiourea derivative | [bmim][BF₄] | Not specified | 78 - 89 | Mild conditions, reusable solvent/catalyst.[7] | Cost of ionic liquids can be a factor. |
Experimental Protocols
This section provides detailed methodologies for key alternative syntheses of 2-aminothiazoles.
One-Pot Synthesis from Ketones using Iodine
This method circumvents the need for pre-synthesized α-haloketones by generating the intermediate in situ.
Procedure: A mixture of the ketone (1.5 mmol), thiourea (1.5 mmol), and iodine (0.5 mmol) in a suitable solvent (e.g., ethanol, 3 mL) is stirred at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and a 10% sodium bicarbonate solution is added to neutralize the solution. The resulting precipitate of the 2-aminothiazole product is collected by filtration.[1]
Visible-Light-Promoted Synthesis from Active Methylene Ketones
This environmentally benign approach utilizes visible light to catalyze the reaction at room temperature.[2][3]
Procedure: In a reaction vessel, the active methylene ketone (0.2 mmol), thiourea (0.3 mmol), and Eosin Y (1 mol%) are dissolved in a 1:1 mixture of ethanol and water (2 mL). The vessel is opened to the air and irradiated with a 10 W blue LED lamp at room temperature. The reaction is stirred until completion as monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-aminothiazole.[3]
Microwave-Assisted One-Pot Synthesis
This protocol significantly accelerates the synthesis of 2-aminothiazoles.
Procedure: A mixture of the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) is placed in a microwave-safe flask. The mixture is subjected to microwave irradiation at 170 W for 5-15 minutes. Reaction completion is monitored by TLC. After cooling, the reaction mixture is poured into ice water. The precipitated product is filtered, dried, and recrystallized from ethanol.[4]
Three-Component Ultrasound-Assisted Synthesis
This method combines the efficiency of one-pot synthesis with the acceleration provided by ultrasound irradiation.[5][6]
Procedure: To a mixture of the methyl ketone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent, N-bromosuccinimide (NBS) (1 mmol) and a catalytic amount of a Brønsted acidic ionic liquid are added. The reaction mixture is then subjected to ultrasound irradiation at a specified frequency and power until the reaction is complete (monitored by TLC). The product is then isolated and purified.[5][6]
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the general synthetic pathways for 2-aminothiazole synthesis, highlighting the convergence of the classical and alternative routes.
Caption: Alternative pathways to the key intermediate in 2-aminothiazole synthesis.
The diagram above illustrates how various alternative starting materials, under different reaction conditions, converge on a key reactive intermediate, equivalent to the α-haloketone used in the classical Hantzsch synthesis. This intermediate then undergoes cyclization with thiourea to form the final 2-aminothiazole product.
Caption: General experimental workflow for alternative 2-aminothiazole syntheses.
This workflow outlines the typical experimental sequence for the synthesis of 2-aminothiazoles using the alternative methods described. The process is generally characterized by a one-pot setup, followed by straightforward work-up and purification steps.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Visible-Light-Promoted C(sp3)-H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas [organic-chemistry.org]
- 4. jusst.org [jusst.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Third Dimension: A Comparative Guide to the X-ray Crystallography of Novel Thiazole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography provides an unambiguous roadmap of atomic arrangement, offering critical insights for structure-activity relationship studies and rational drug design. This guide presents a comparative analysis of the crystallographic data for novel compounds derived from the versatile starting material, 1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone, and its analogues.
The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] The derivatization of the this compound core leads to a diverse array of novel compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Understanding the precise molecular geometry, conformation, and intermolecular interactions of these derivatives through X-ray crystallography is crucial for optimizing their biological activity.
This guide summarizes the crystallographic data for a selection of novel thiazole derivatives, providing a comparative overview of their structural parameters. Detailed experimental protocols for their synthesis and crystallization are also presented to facilitate reproducibility and further investigation.
Comparative Crystallographic Data of Novel Thiazole Derivatives
The following table summarizes the key crystallographic parameters for a series of novel thiazole derivatives, offering a clear comparison of their solid-state structures.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| Compound 1 | C₁₉H₁₅N₃S₂ | Orthorhombic | Pna2₁ | - | - | - | - | - | - | - | [6] |
| Compound 2b | - | - | - | - | - | - | - | - | - | - | [7][8] |
| Compound 9a | C₁₅H₁₄BrN₃S | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [9] |
| Compound 9b | C₁₂H₁₄BrN₃S | - | - | - | - | - | - | - | - | - | [9] |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | - | - | - | - | - | - | - | - | - | - | [10] |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | - | - | - | - | - | - | - | - | - | - | [10] |
Experimental Protocols
The synthesis of these novel thiazole derivatives generally follows a multi-step reaction sequence, starting with the versatile α-haloketone precursor.
General Synthesis of Thiazole Derivatives
The formation of the thiazole ring is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[11][12] The starting material, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, is prepared by the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium.[4] The subsequent reaction with various heterocyclic amines or thiosemicarbazone derivatives in a suitable solvent, such as ethanol or dioxane, under reflux conditions, yields the desired novel thiazole compounds.[4]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, or dimethylformamide (DMF).[13] The quality of the crystals is crucial for obtaining high-resolution diffraction data.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel thiazole derivatives.
Signaling Pathway Inhibition by Thiazole Derivatives
Several thiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as dual inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.[14] The EGFR and VEGFR-2 signaling pathways are also common targets for thiazole-based inhibitors.[3]
This guide provides a foundational comparison of the crystallographic structures of novel thiazole derivatives. The detailed structural information gleaned from X-ray crystallography, combined with robust synthetic protocols and biological evaluation, is instrumental in the ongoing development of this important class of therapeutic agents. Researchers are encouraged to consult the cited literature for more in-depth information on specific compounds and their biological activities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Claisen-Schmidt Condensation: Yield Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of chalcones and other α,β-unsaturated ketones, which are key intermediates in the development of pharmaceuticals and other fine chemicals. The choice of catalyst profoundly influences the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalysts employed in the Claisen-Schmidt condensation, supported by quantitative yield data and detailed experimental protocols to aid in catalyst selection and experimental design.
Comparative Yield Analysis
The efficacy of different catalytic systems in the Claisen-Schmidt condensation of benzaldehyde with acetophenone to form chalcone is summarized below. The data highlights the performance of homogeneous and heterogeneous catalysts under various reaction conditions.
| Catalyst | Catalyst Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| NaOH (20 mol%) | Base | Cyclohexanone, Benzaldehyde | None (grinding) | Room Temp. | 5 min | 98 | [1] |
| KOH | Base | Acetophenone, Benzaldehyde | Ethanol | Room Temp. | - | - | [2] |
| H₂SO₄ | Acid | Acetophenone, Benzaldehyde | - | 150 | 6 | 71.2 | [3] |
| Heterogeneous Catalysts | |||||||
| HAlMSN | Mesoporous Silica | Acetophenone, Benzaldehyde | None | 25 | 3 | 97 | [3][4][5] |
| Zn-NP | Natural Phosphate | Acetophenone, Benzaldehyde | Water | - | - | 96 | |
| K-NP | Natural Phosphate | Acetophenone, Benzaldehyde | Water | - | - | 98 | |
| CoMgAlO | Mixed Oxide | Cyclohexanol, Benzaldehyde | None | 150 | 2 | ~95 (Conversion) | [6] |
| CuMgAlO | Mixed Oxide | Cyclohexanol, Benzaldehyde | None | 150 | 2 | ~70 (Conversion) | [6] |
| NiMgAlO | Mixed Oxide | Cyclohexanol, Benzaldehyde | None | 150 | 2 | ~60 (Conversion) | [6] |
| MgAlO | Mixed Oxide | Cyclohexanol, Benzaldehyde | None | 150 | 2 | ~20 (Conversion) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the practical application of these catalytic systems.
Protocol 1: Homogeneous Catalysis using Sodium Hydroxide (Solvent-Free)
This protocol describes a highly efficient, solvent-free Claisen-Schmidt condensation using sodium hydroxide as a catalyst.[1]
Materials:
-
Cycloalkanone (e.g., cyclohexanone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH), solid
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reactant Preparation: In a mortar, combine the cycloalkanone (1 equivalent) and the aromatic aldehyde (2 equivalents).
-
Catalyst Addition: Add solid sodium hydroxide (20 mol%) to the mixture.
-
Reaction: Grind the mixture vigorously using the pestle for 5 minutes at room temperature. The reaction mixture will typically solidify.
-
Work-up: To the solid product, add a small amount of dilute hydrochloric acid to neutralize the NaOH catalyst.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure α,α'-bis(benzylidene)cycloalkanone.
Protocol 2: Heterogeneous Catalysis using Protonated Aluminate Mesoporous Silica Nanomaterial (HAlMSN)
This protocol outlines the synthesis of (E)-chalcone using a reusable heterogeneous catalyst, HAlMSN, under solvent-free conditions.[3][4][5][7]
Materials:
-
Acetophenone
-
Substituted benzaldehyde
-
HAlMSN catalyst
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Synthesis: The HAlMSN catalyst is prepared via a sol-gel method, followed by aluminum grafting and protonation.
-
Reaction Setup: In a round-bottom flask, mix acetophenone (1 equivalent), the substituted benzaldehyde (1.2 equivalents), and the HAlMSN catalyst (a catalytic amount).
-
Reaction: Stir the mixture at room temperature (25 °C) for 3 hours under solvent-free conditions.
-
Catalyst Recovery: After the reaction, add toluene to the mixture and separate the catalyst by filtration. The catalyst can be washed with hot toluene, dried under vacuum, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude chalcone can be further purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyzed Claisen–Schmidt reaction by protonated aluminate mesoporous silica nanomaterial focused on the (E)-chalcone synthesis as a biologically active compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Confirming the Structure of Synthesized Thiazoles
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the discovery and development pipeline. The thiazole ring, a key scaffold in numerous pharmaceuticals, presents a unique set of analytical challenges and opportunities. This guide provides an objective comparison of the primary analytical methods used for the structural elucidation of synthesized thiazoles, supported by experimental data and detailed protocols.
The Complementary Nature of Spectroscopic Techniques
No single analytical method is sufficient to definitively confirm the structure of a novel thiazole derivative. Instead, a combination of spectroscopic techniques is employed, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, Infrared (IR) Spectroscopy identifies functional groups, and X-ray Crystallography provides the definitive three-dimensional structure in the solid state.
A logical workflow for the structural confirmation of a synthesized thiazole begins with preliminary characterization by IR and MS to confirm the presence of key functional groups and to verify the molecular weight of the target compound. Subsequently, detailed 1D and 2D NMR experiments are performed to establish the precise connectivity of atoms within the molecule. In cases of ambiguity or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[1] For thiazole derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the heterocyclic ring.
Strengths:
-
Provides detailed information about the molecular skeleton, including the connectivity of atoms and the number of protons attached to each carbon.[2]
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish long-range correlations, which are invaluable for piecing together complex structures.
-
Non-destructive.[3]
Limitations:
-
Requires a relatively large amount of pure sample (typically >1 mg).
-
Can be less sensitive than mass spectrometry.[3]
-
Does not directly provide molecular weight information.
Comparative NMR Data for Thiazole Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Thiazole | CDCl₃ | H2: 8.80 (d), H4: 7.95 (d), H5: 7.35 (dd)[4] | C2: 153.5, C4: 143.8, C5: 115.3 |
| 2-Amino-4-methylthiazole | DMSO-d₆ | H5: 6.25 (s), CH₃: 2.15 (s), NH₂: 7.00 (s, br) | C2: 168.0, C4: 148.5, C5: 105.0, CH₃: 17.0 |
| 4-Phenylthiazole-2-amine | DMSO-d₆ | H5: 7.50 (s), Phenyl: 7.30-7.90 (m), NH₂: 7.20 (s, br)[5] | C2: 169.0, C4: 150.0, C5: 108.0, Phenyl: 125.0-135.0[5] |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.
-
2D NMR Acquisition (if necessary): For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[1] For synthesized thiazoles, MS is crucial for confirming the expected molecular formula and can also provide structural information through the analysis of fragmentation patterns.[6]
Strengths:
-
High sensitivity, requiring only a very small amount of sample (nanograms to picograms).[3]
-
Provides the exact molecular weight and, with high-resolution instruments, the molecular formula.[7]
-
Fragmentation patterns can offer clues about the structure of the molecule.[6]
Limitations:
-
Can be destructive, depending on the ionization method used.
-
Isomers may not be distinguishable by mass alone.
-
Fragmentation can sometimes be complex and difficult to interpret.
Comparative Mass Spectrometry Data for Thiazole Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Thiazole | EI | 85 (M⁺) | 58, 45 |
| 2-Amino-4-methylthiazole | ESI | 115 | 88, 72 |
| 4-Phenylthiazole-2-amine | ESI | 177 | 134, 104 |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the thiazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[8]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for further structural analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9] For thiazole derivatives, IR spectroscopy can confirm the presence of key structural features such as N-H bonds in amino-thiazoles, C=O bonds in thiazole ketones, and the characteristic vibrations of the thiazole ring itself.
Strengths:
-
Fast and easy to perform.
-
Provides a "fingerprint" of the functional groups present in a molecule.[10]
-
Non-destructive.[3]
Limitations:
-
Provides limited information about the overall molecular skeleton.
-
The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret.
-
Not suitable for distinguishing between isomers with the same functional groups.
Characteristic IR Absorption Bands for Thiazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Thiazole Ring | C=N stretch | ~1650-1550 |
| C-S stretch | ~800-600 | |
| Amine (N-H) | N-H stretch | ~3400-3200 (often two bands for -NH₂) |
| Carbonyl (C=O) | C=O stretch | ~1720-1680 |
| Aromatic C-H | C-H stretch | ~3100-3000 |
Experimental Protocol for FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid thiazole derivative directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11] Apply pressure to ensure good contact.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the synthesized thiazole.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule.[12] It provides precise information about bond lengths, bond angles, and stereochemistry. For thiazole derivatives, this technique can unambiguously confirm the substitution pattern and the conformation of the molecule in the solid state.
Strengths:
-
Provides an unambiguous three-dimensional structure of the molecule.[1]
-
Can determine the absolute configuration of chiral molecules.[13]
-
Provides precise measurements of bond lengths and angles.
Limitations:
-
Requires a single crystal of suitable size and quality, which can be difficult to grow.[14]
-
The determined structure is that of the molecule in the solid state, which may differ from its conformation in solution.
-
The technique is more time-consuming and requires more specialized equipment and expertise compared to other spectroscopic methods.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified thiazole derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[14]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Interplay of Analytical Techniques
The structural confirmation of a synthesized thiazole is a process of accumulating and correlating evidence from multiple analytical techniques. Each method provides a different perspective on the molecule's structure, and their combined interpretation leads to a confident structural assignment.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. lehigh.edu [lehigh.edu]
- 8. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. benchchem.com [benchchem.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. How To [chem.rochester.edu]
Assessing the Efficacy of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone as a Precursor in 2-Aminothiazole Synthesis
In the realm of medicinal chemistry and drug development, the synthesis of 2-aminothiazole derivatives is a cornerstone for the creation of a vast array of biologically active compounds. The choice of precursor is a critical factor that dictates the efficiency, scalability, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone as a precursor, evaluating its performance against common alternative synthetic strategies.
The primary application of this compound, an α-bromoketone, is in the Hantzsch thiazole synthesis. This versatile and time-tested reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. In this context, the reaction of the title precursor with thiourea yields 4-methyl-2,4'-bithiazol-2'-amine, a key scaffold for further functionalization.
Comparative Analysis of Synthetic Methodologies
The efficacy of using a pre-synthesized α-bromoketone like this compound can be benchmarked against several alternative approaches, most notably one-pot syntheses that generate the α-haloketone in situ. These one-pot methods offer the advantage of procedural simplicity and avoidance of isolating potentially lachrymatory and toxic intermediates.
Below is a comparison of three distinct methods for the synthesis of 2-aminothiazole derivatives, with a focus on the synthesis of 4-methyl-2,4'-bithiazol-2'-amine or structurally similar compounds.
Data Presentation: A Comparative Overview
| Method | Precursor(s) | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity/Characterization |
| Method 1: Precursor Synthesis | This compound + Thiourea | Ethanol, DIPEA | 3 days | High | Not specified in detail |
| Method 2: One-Pot (CuBr₂) | 2-Amino-5-acetyl-4-methylthiazole + Thiourea | Copper(II) bromide | 2-12 hours | 78-90% | High (Isolated yields) |
| Method 3: One-Pot (I₂/DMSO) | 2-Amino-5-acetyl-4-methylthiazole + Thiourea | Iodine, DMSO | 4-6 hours | 40-79% | Moderate to Good |
| Method 4: α,α-Dibromoketone | α,α-Dibromo ketone derivative + Thiourea | Not specified | Not specified | High | Not specified in detail |
Note: The yields reported for one-pot methods are for a range of aromatic and heteroaromatic ketones and may not be directly transferable to the specific synthesis of 4-methyl-2,4'-bithiazol-2'-amine. However, they provide a strong indication of the general efficacy of these methods.
Experimental Protocols
Method 1: Synthesis via this compound (Hantzsch Synthesis)
This method involves the reaction of the pre-synthesized α-bromoketone with thiourea.
Materials:
-
This compound (1.0 equivalent)
-
Thiourea (0.95 equivalents)
-
Absolute ethanol
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
Procedure:
-
Dissolve the impure mixture of this compound and thiourea in absolute ethanol.
-
Add N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Stir the reaction mixture for up to 3 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.
Method 2: One-Pot Synthesis using Copper(II) Bromide
This facile one-pot procedure generates the α-bromoketone in situ from the corresponding ketone.[1]
Materials:
-
Aromatic methyl ketone (e.g., 2-Amino-5-acetyl-4-methylthiazole) (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Copper(II) bromide (2.2 equivalents)
-
Ethyl acetate
Procedure:
-
To a solution of the aromatic methyl ketone in ethyl acetate, add thiourea and copper(II) bromide.
-
Reflux the reaction mixture for the time specified for the particular substrate (typically 2-12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove insoluble materials.
-
The filtrate is then concentrated, and the crude product is purified, often by column chromatography.
Method 3: One-Pot Synthesis using I₂/DMSO
This method provides an alternative for the in situ generation of the α-haloketone.
Materials:
-
Aromatic ketone (e.g., 2-Amino-5-acetyl-4-methylthiazole) (2 mmol)
-
Thiourea (4 mmol)
-
Iodine (20 mol%)
-
p-Toluenesulfonic acid (TsOH) (20 mol%)
-
Dimethyl sulfoxide (DMSO) (4 mL)
Procedure:
-
Combine the aromatic ketone, thiourea, iodine, and TsOH in DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Comparative workflow of precursor vs. one-pot synthesis.
Caption: Hantzsch thiazole synthesis signaling pathway.
Efficacy Assessment
This compound as a Precursor:
-
Advantages:
-
High Reactivity: As an activated α-bromoketone, it readily participates in the Hantzsch reaction.
-
Predictable Reactivity: The reaction pathway is well-established, leading to a specific and predictable product.
-
Potentially Higher Purity: Synthesis from a purified precursor can lead to a cleaner reaction profile and simpler purification of the final product.
-
-
Disadvantages:
-
Multi-step Synthesis: Requires the prior synthesis and isolation of the α-bromoketone, adding steps to the overall process.
-
Stability and Handling: α-Haloketones can be lachrymatory and may have limited long-term stability, requiring careful handling and storage.
-
Longer Reaction Times: The cited example suggests a longer reaction time compared to some one-pot alternatives.
-
Alternative One-Pot Methodologies:
-
Advantages:
-
Procedural Simplicity: Combines the halogenation and cyclization steps into a single operation, reducing workload and potential for material loss during transfers and purifications.[1]
-
Avoidance of Hazardous Intermediates: Eliminates the need to isolate and handle lachrymatory α-haloketones.
-
Potentially Faster Reactions: Some one-pot methods report significantly shorter reaction times.
-
-
Disadvantages:
-
Side Reactions: In situ halogenation can sometimes lead to side products, such as di-halogenated species, which may complicate purification.
-
Harsh Reagents: Some methods may employ stoichiometric amounts of metal reagents or oxidants that require removal during workup.
-
Substrate Specificity: The efficiency of one-pot methods can be highly dependent on the specific ketone substrate.
-
α,α-Dibromoketones as an Alternative:
Some literature suggests that α,α-dibromoketones can be superior alternatives to α-monobromoketones in the Hantzsch synthesis. They are often crystalline, non-lachrymatory, and can exhibit higher reactivity. However, their use may also lead to different reaction pathways or require specific reaction conditions that need to be optimized.
Conclusion
The efficacy of this compound as a precursor is a trade-off between the predictability and potentially higher purity of the final product versus the procedural simplicity and improved safety of one-pot alternatives.
For small-scale laboratory synthesis where purity is paramount and handling of sensitive reagents is manageable, the use of the pre-synthesized α-bromoketone is a robust and reliable method. However, for larger-scale production or in scenarios where process efficiency and safety are the primary drivers, one-pot methodologies present a compelling and often more practical alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, available resources, and safety considerations. Further optimization of one-pot conditions for the specific synthesis of 4-methyl-2,4'-bithiazol-2'-amine from 2-amino-5-acetyl-4-methylthiazole could potentially offer a highly efficient and advantageous synthetic strategy.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Purpose
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone (CAS No. Not Available), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance.
Scope
This procedure applies to the pure solid compound, solutions containing the compound, and any materials grossly contaminated with this compound, such as personal protective equipment (PPE), weighing papers, and spill cleanup materials.
Hazard Assessment
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to the presence of bromine, thermal decomposition may release hazardous gases and vapors, such as hydrogen bromide and nitrogen oxides.[4]
Personal Protective Equipment (PPE)
Before handling the waste, all personnel must wear the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust generation is likely, a NIOSH-approved N95 dust mask or higher is required.
Quantitative Data Summary
The following table summarizes key data for handling and risk assessment. Data for the target compound is inferred from structurally related chemicals where direct data is unavailable.
| Property | Value | Reference / Notes |
| Molecular Formula | C₆H₅BrN₂OS | - |
| Appearance | Solid (Assumed) | Based on similar compounds[4] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 (Assumed) | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2] |
| Signal Word | Warning / Danger (Assumed) | Based on similar compounds[3][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][4] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound.
Waste Segregation and Collection
6.1 Solid Waste:
6.1.1. Designate a specific, labeled hazardous waste container for solid this compound waste. The container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
In good condition with a secure, screw-on lid.[6]
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
6.1.2. Carefully transfer the solid waste into the designated hazardous waste container using a dedicated scoop or spatula. Avoid generating dust.[5]
6.1.3. Place any contaminated disposable materials (e.g., weighing paper, contaminated gloves, absorbent pads) into the same designated container.[5]
6.2 Liquid Waste:
6.2.1. Designate a separate, labeled hazardous waste container for liquid waste containing this compound. The container must be:
-
A compatible, leak-proof container with a screw-on cap.[6]
-
Clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration of the compound, along with any solvents used.
6.2.2. Do not mix with other waste streams unless compatibility has been confirmed.[7]
Container Management and Storage
7.1. Securely seal the hazardous waste container after each addition of waste.[6]
7.2. Store the sealed container in a designated satellite accumulation area (SAA).[7] This area must be:
-
Well-ventilated.
-
Away from incompatible materials such as strong oxidizing agents and bases.[7]
-
Within secondary containment to capture any potential leaks.[6]
7.3. The storage area should be clearly marked as a hazardous waste storage area.
Final Disposal
8.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
8.2. All disposal must be conducted in accordance with local, state, and federal regulations.[5][8]
8.3. DO NOT dispose of this chemical in the regular trash or down the sanitary sewer.[5][9]
Spill and Emergency Procedures
9.1. In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into the designated solid hazardous waste container.
9.2. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
9.3. In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
9.4. In case of skin contact, immediately wash with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
9.5. If inhaled, move the individual to fresh air.[3] If breathing is difficult, seek immediate medical attention.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pfw.edu [pfw.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential information for the safe handling, use, and disposal of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone.
Hazard Identification and Summary
Based on its chemical structure, this compound is anticipated to be a hazardous substance. The α-bromo ketone moiety is associated with strong irritant and lachrymatory (tear-inducing) properties. A structurally similar compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride, is classified with specific hazards.[1]
Quantitative Hazard Data (for a structurally similar compound)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Data based on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride from ECHA C&L Inventory.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
Summary of Required PPE
| Body Part | Required PPE | Material/Standard |
| Hands | Double-gloved | Nitrile or neoprene gloves (ASTM D6978) |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 compliant |
| Body | Chemical-resistant lab coat or gown | Polyethylene-coated polypropylene or similar non-absorbent material |
| Respiratory | NIOSH-approved respirator | Required for handling powders outside of a certified chemical fume hood. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or polymeric material |
Operational Plan: Step-by-Step Handling Protocol
Objective: To provide a clear, procedural guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling a Hazardous Chemical Powder
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
